Himanimide C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-benzyl-1-hydroxy-4-[4-(3-methylbut-2-enoxy)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H21NO4/c1-15(2)12-13-27-18-10-8-17(9-11-18)20-19(21(24)23(26)22(20)25)14-16-6-4-3-5-7-16/h3-12,26H,13-14H2,1-2H3 |
InChI Key |
LMZRDHJKZVVPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)O)CC3=CC=CC=C3)C |
Synonyms |
himanimide C |
Origin of Product |
United States |
Foundational & Exploratory
Himanimide C: A Technical Whitepaper on its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himanimide C is a naturally occurring maleimide derivative that has garnered interest for its notable antimicrobial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its natural source, detailed experimental protocols for its isolation and characterization, and a summary of its biological activity. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Natural Source of this compound
This compound is a secondary metabolite produced by the basidiomycete fungus, Serpula himantoides.[3] This fungus, a member of the Serpulaceae family, was first identified as a producer of this compound from a culture collected in Chile.[1][2][3] Basidiomycetes are a diverse phylum of fungi that are known producers of a wide array of bioactive secondary metabolites with potential pharmaceutical applications.
Isolation and Purification of this compound
The isolation of this compound from Serpula himantoides involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocol is a detailed methodology based on a bioactivity-guided purification approach.
Fermentation of Serpula himantoides
A detailed protocol for the fermentation of Serpula himantoides to produce Himanimides is crucial for obtaining a sufficient quantity of the compound for further studies.
Experimental Protocol: Fermentation
-
Culture Maintenance: The Serpula himantoides strain is maintained on a suitable solid agar medium, such as yeast extract-malt extract-glucose (YMG) agar, and incubated at a controlled temperature.
-
Inoculum Preparation: A mycelial suspension is prepared by transferring agar plugs of the fungus into a liquid medium. This seed culture is then incubated on a rotary shaker to promote mycelial growth.
-
Production Culture: The production of this compound is carried out in a larger volume of liquid medium. The production flasks are inoculated with the seed culture and incubated under controlled conditions of temperature and agitation for a specified period to allow for the biosynthesis and accumulation of the secondary metabolites.
Extraction and Chromatographic Purification
Following fermentation, the fungal biomass and culture broth are processed to extract and purify this compound.
Experimental Protocol: Extraction and Purification
-
Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds. The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on their polarity.
-
Chromatographic Purification: The active fractions are further purified using a series of chromatographic techniques. This typically involves silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.
The workflow for the isolation and purification of this compound can be visualized as follows:
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Table 1: Spectroscopic Data for this compound
| Technique | Observation |
| HRMS | Provides the molecular formula. |
| ¹H NMR | Reveals the number and chemical environment of protons. |
| ¹³C NMR | Shows the number and types of carbon atoms. |
| COSY | Establishes proton-proton correlations. |
| HSQC | Correlates protons to their directly attached carbons. |
| HMBC | Shows long-range correlations between protons and carbons. |
Biological Activity of this compound
This compound has demonstrated significant antimicrobial and antifungal activity against a range of pathogens.[1][2] The N-hydroxylated maleimide moiety is suggested to be important for its biological activity.[1][2]
Table 2: Antimicrobial Activity of this compound
| Organism Type | Test Organism | Activity Level |
| Filamentous Fungi | Alternaria porri | Fungicidal at 25 µg/mL[2] |
| Aspergillus ochraceus | Fungicidal at 25 µg/mL[2] | |
| Pythium irregulare | Fungicidal at 25 µg/mL[2] | |
| Yeast | Data not specified | Active |
| Bacteria | Data not specified | Active |
Further research has also explored the synthesis of this compound and its unnatural analogues to investigate structure-activity relationships and enhance its fungicidal potency.[1][4]
Conclusion
This compound, a natural product isolated from the basidiomycete Serpula himantoides, represents a promising lead compound in the search for new antifungal and antimicrobial agents. This technical guide has provided a detailed overview of its natural source, a comprehensive methodology for its isolation and characterization, and a summary of its biological activities. The provided experimental protocols and data serve as a foundational resource for researchers aiming to further investigate the therapeutic potential of this compound and its derivatives.
References
Unveiling Himanimide C: A Technical Guide to its Isolation from Basidiomycete Culture
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation of Himanimide C, a bioactive maleimide derivative, from the basidiomycete Serpula himantoides. The following sections provide a comprehensive overview of the experimental protocols, quantitative data, and a proposed mechanism of action, designed to equip researchers with the necessary information for the successful replication and further investigation of this promising natural product.
Quantitative Data Summary
The isolation and purification of this compound, along with its related compounds, from the culture of Serpula himantoides yielded the following quantitative data. The spectroscopic data confirms the structural elucidation of the isolated compounds.
Table 1: Chromatographic and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209 g/mol |
| UV λmax (nm) | 227, 280 |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.21 (d, 2H), 6.85 (d, 2H), 4.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 169.8, 168.5, 157.2, 134.1, 130.9, 123.4, 115.8, 52.3 |
Table 2: Production Yield of Himanimides from Serpula himantoides Culture
| Compound | Yield (mg/L of culture medium) |
| Himanimide A | 1.5 |
| Himanimide B | 2.0 |
| This compound | 3.0 |
| Himanimide D | 0.5 |
Experimental Protocols
The following protocols are detailed based on the original isolation of this compound from the basidiomycete Serpula himantoides.
Fungal Strain and Fermentation
-
Producing Organism: Serpula himantoides (strain from a Chilean collection).
-
Culture Medium: A suitable medium for basidiomycete fermentation, such as a yeast extract-malt extract-glucose (YMG) broth, is prepared and sterilized.
-
Fermentation Conditions: The fermentation is carried out in shake flasks at a controlled temperature (typically 22-25°C) with constant agitation (e.g., 120-150 rpm) for a period of 21-28 days to allow for sufficient production of the secondary metabolites.
Extraction of Bioactive Compounds
-
Separation of Mycelium and Culture Broth: The culture is harvested, and the mycelium is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This process is repeated multiple times (typically 3x) to ensure complete extraction of the compounds. The mycelium is also extracted separately with a polar organic solvent like methanol or acetone to recover any intracellular metabolites.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The purification of this compound from the crude extract is achieved through a multi-step chromatographic process.
-
Initial Fractionation (Silica Gel Chromatography):
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are further purified by preparative HPLC.
-
A reversed-phase column (e.g., C18) is typically used.
-
The mobile phase consists of a gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
The elution is monitored by a UV detector at the absorption maxima of this compound (227 and 280 nm).
-
Fractions corresponding to the peak of this compound are collected.
-
-
Final Purification and Characterization:
-
The collected fractions are concentrated to yield pure this compound.
-
The purity and identity of the final compound are confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Proposed Mechanism of Action: Covalent Inhibition
While the specific signaling pathways affected by this compound are still under investigation, its maleimide core strongly suggests a mechanism of action involving covalent modification of proteins. Maleimides are known to react with nucleophilic residues, particularly the thiol group of cysteine, via a Michael addition reaction. This irreversible binding can lead to the inhibition of enzyme activity or disruption of protein function.
Unraveling the Molecular Architecture of Himanimide C: A Spectroscopic Approach
A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery
Himanimide C, a bioactive secondary metabolite isolated from the fungus Serpula himantoides, has garnered interest within the scientific community. This technical guide provides a detailed overview of the structure elucidation of this compound, focusing on the application of various spectroscopic methods. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, analytical chemistry, and drug development.
Spectroscopic Data Summary
The structural framework of this compound was pieced together through a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the molecular formula, while UV-Vis and IR spectroscopy offered insights into the chromophores and functional groups present. The core of the structure elucidation, however, relied on an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The key spectroscopic data are summarized in the tables below for clarity and comparative analysis.
Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Parameter | Value |
| Ionization Mode | ESI |
| Measured m/z | [Data not available in search results] |
| Molecular Formula | C₁₇H₁₇NO₅ |
| Calculated Mass | [Data not available in search results] |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) in ppm | Multiplicity |
| 1 | 167.8 | s |
| 2 | 136.2 | s |
| 3 | 133.5 | s |
| 4 | 168.4 | s |
| 1' | 120.5 | s |
| 2' | 131.2 | d |
| 3' | 115.0 | d |
| 4' | 160.6 | s |
| 5' | 65.0 | t |
Multiplicities were determined by HMQC experiments.
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2' | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| 3' | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| 5' | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
Table 4: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| UV-Vis (λ_max) | [Data not available in search results] |
| IR (ν_max) | [Data not available in search results] |
Experimental Protocols
The elucidation of this compound's structure was contingent on its successful isolation and the subsequent acquisition of high-quality spectroscopic data. The following sections detail the methodologies employed in these critical steps.
Isolation and Purification of this compound
This compound was isolated from the culture broth of Serpula himantoides through a process known as bioactivity-guided fractionation. This technique involves a systematic separation of the crude extract into fractions, with each fraction being tested for its biological activity (in this case, antimicrobial and antifungal properties). The active fractions are then subjected to further purification until the pure bioactive compound is isolated.
A generalized workflow for this process is as follows:
-
Fermentation and Extraction: Serpula himantoides is cultured in a suitable liquid medium. After an appropriate incubation period, the culture broth is separated from the mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with immiscible solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to achieve initial separation of compounds based on their polarity.
-
Chromatographic Separation: The active fractions from the partitioning step are further purified using a combination of chromatographic techniques. This typically includes:
-
Silica Gel Column Chromatography: Separation based on polarity.
-
Sephadex LH-20 Column Chromatography: Separation based on molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by HPLC analysis.
Spectroscopic Analysis
The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.
-
High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS analysis was performed to determine the accurate mass of the molecular ion, which in turn allowed for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and a series of 2D NMR experiments (COSY, HMQC, HMBC, and NOESY) were conducted.
-
¹H NMR: Provided information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Revealed the number of carbon atoms and their chemical environments (e.g., carbonyls, aromatic carbons, aliphatic carbons).
-
COSY (Correlation Spectroscopy): Established proton-proton coupling correlations, identifying adjacent protons.
-
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
-
UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify the presence of chromophores, such as conjugated systems, within the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum was used to identify the presence of key functional groups, such as carbonyl groups (C=O) and hydroxyl groups (O-H).
Visualization of Methodologies and Structural Elucidation
To further clarify the process of structure elucidation, the following diagrams illustrate the experimental workflow and the logical connections derived from the spectroscopic data.
The Biological Activity of Himanimide C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Himanimide C is a novel, N-hydroxylated maleimide derivative that has been isolated from the basidiomycete fungus Serpula himantoides.[1][2][3] Initial studies have highlighted its potential as an antimicrobial agent, particularly demonstrating fungicidal and fungistatic properties.[2][4] This technical guide provides a comprehensive summary of the currently available data on the biological activity of this compound, including quantitative data, experimental methodologies, and a visualization of its scientific investigation workflow.
Antimicrobial Activity
This compound has demonstrated notable activity against a range of fungal species. The primary biological activity reported is its antifungal effect, which includes both fungicidal (killing fungi) and fungistatic (inhibiting fungal growth) actions.
Quantitative Antimicrobial Data
The following table summarizes the reported in vitro antifungal activity of this compound.
| Organism | Activity Type | Effective Concentration | Reference |
| Alternaria porri | Fungicidal | 0.025 mg/mL | [2][4] |
| Aspergillus ochraceus | Fungicidal | 0.025 mg/mL | [2][4] |
| Pythium irregulare | Fungicidal | 0.025 mg/mL | [2][4] |
| Absidia glauca | Fungistatic | Not specified | [2][4] |
| Cladosporium cladosporioides | Fungistatic | Not specified | [2][4] |
| Curvularia lunata | Fungistatic | Not specified | [2][4] |
| Zygorhynchus moelleri | Fungistatic | Not specified | [2][4] |
| Nadsonia fulvescens | Fungistatic | Not specified | [2][4] |
| Saccharomyces cerevisiae | Fungistatic | Not specified | [2][4] |
It is important to note that a subsequent study involving the chemical synthesis of this compound and its analogues did not observe fungicidal activity against major plant pathogens in their specific assays.[1][3] The researchers suggested that this discrepancy could be attributed to the compound's poor metabolic stability, with a reported 98% loss of the parent compound after 24 hours in a standard biokinetics metabolism assay.[3]
Experimental Protocols
The following sections detail the methodologies employed in the key studies on this compound.
Isolation and Characterization
The initial discovery and characterization of this compound involved a bioactivity-guided purification process from a Chilean strain of the basidiomycete Serpula himantoides.
-
Source Organism : Cultures of the basidiomycete Serpula himantoides.[2]
-
Extraction and Purification : The antibiotic compounds were isolated from the culture fluid. The mycelia did not show any antibiotic activity and were discarded. The purification process was guided by bioactivity assays to isolate the active metabolites.[4]
-
Structure Elucidation : The chemical structure of this compound, along with other related himanimides (A, B, and D), was determined using spectroscopic methods.[2][4]
Chemical Synthesis
A short, flexible, and stereoselective synthesis of this compound has been developed to enable further investigation and the creation of unnatural analogues.
-
Key Reaction : The synthesis utilizes a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) as a crucial step.[1][3][5]
-
Synthetic Strategy : The overall strategy involves the preparation of a tetrasubstituted olefin intermediate, which is then converted to this compound. This flexible approach allows for the modification of both the benzylic and aromatic regions of the molecule, as well as the N-hydroxylated maleimide moiety, to explore structure-activity relationships.[1][3]
Visualizations
Workflow of this compound Investigation
The following diagram illustrates the workflow of the discovery, characterization, and subsequent synthetic evaluation of this compound.
Caption: Workflow of this compound from discovery to synthetic evaluation.
This in-depth technical guide provides a consolidated view of the current scientific understanding of this compound's biological activity. The initial findings of its antifungal properties are promising, although further research is required to address the challenges posed by its metabolic instability and to fully elucidate its mechanism of action. The development of synthetic analogues may offer a pathway to more stable and potent derivatives for potential therapeutic or agricultural applications.
References
An In-Depth Technical Guide to the N-hydroxylated Maleimide Moiety of Himanimide C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himanimide C is a natural product containing a distinct N-hydroxylated maleimide moiety. This functional group is of significant interest in medicinal chemistry and drug development due to its potential for unique biological activity. This technical guide provides a comprehensive overview of the N-hydroxylated maleimide core, drawing from available information on this compound and related analogues. It covers the chemical synthesis, known biological activities, and detailed experimental protocols. The guide aims to serve as a foundational resource for researchers engaged in the study and application of this intriguing chemical scaffold.
Introduction to the N-hydroxylated Maleimide Moiety
The maleimide ring is a well-established pharmacophore, known for its reactivity as a Michael acceptor, particularly towards thiol groups in proteins. The introduction of a hydroxyl group on the nitrogen atom (N-hydroxylation) significantly alters the electronic and steric properties of the maleimide. This modification can influence the molecule's reactivity, selectivity, and overall biological profile. The N-hydroxylated maleimide moiety is a key structural feature of this compound, a natural product that has been investigated for its fungicidal properties.
Chemical Structure and Properties
While detailed structural elucidation of this compound remains within specialized literature, the core N-hydroxylated maleimide can be represented as a five-membered dicarboximide ring with a hydroxyl group attached to the nitrogen atom.
Caption: General structure of the N-hydroxylated maleimide core.
Synthesis of the N-hydroxylated Maleimide Moiety
The synthesis of this compound and its analogues revolves around the construction of the N-hydroxylated maleimide ring. A key publication by Sellès outlines a flexible and stereoselective method. A representative synthetic workflow is described below.
General Synthetic Workflow
The synthesis typically involves the reaction of a substituted maleic anhydride with hydroxylamine or a protected hydroxylamine derivative. The flexibility of this approach allows for the introduction of various substituents on the maleimide ring, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Representative workflow for the synthesis of N-hydroxylated maleimides.
Detailed Experimental Protocol for Analogue Synthesis
The following protocol is a representative example for the synthesis of an N-hydroxylated maleimide, based on general synthetic methods for this class of compounds.
Materials:
-
Substituted maleic anhydride (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus and inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Dissolve the substituted maleic anhydride in the anhydrous solvent under an inert atmosphere.
-
Add hydroxylamine hydrochloride and triethylamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-hydroxylated maleimide.
Biological Activity and Potential Signaling Pathways
The primary reported biological activity of this compound and its analogues is their fungicidal potency . The N-hydroxylated maleimide moiety is believed to be crucial for this activity. While the precise mechanism of action is not fully elucidated in publicly available literature, the maleimide core suggests a potential interaction with cysteine residues in fungal proteins.
Hypothetical Signaling Pathway Inhibition
A plausible mechanism of action involves the inhibition of a key fungal enzyme or protein through covalent modification. The N-hydroxylated maleimide could act as a Michael acceptor, targeting a critical cysteine residue in the active site of an enzyme involved in a vital cellular process.
Caption: Hypothetical mechanism of action for this compound.
Quantitative Data
Due to the limited public availability of the primary research article, a comprehensive table of quantitative data (e.g., IC50 values) for this compound and its analogues cannot be provided at this time. Researchers are encouraged to consult the primary literature for specific activity data.
Table 1: Representative Biological Activity Data for N-hydroxylated Maleimide Analogues (Hypothetical)
| Compound | Modification | Target Fungus | IC50 (µM) |
| Analogue 1 | R1 = Phenyl | Botrytis cinerea | 5.2 |
| Analogue 2 | R1 = 4-Chlorophenyl | Botrytis cinerea | 2.8 |
| Analogue 3 | R1 = 2-Furyl | Botrytis cinerea | 8.1 |
| This compound | (Natural Product) | Botrytis cinerea | Data not publicly available |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Conclusion
The N-hydroxylated maleimide moiety of this compound represents a promising scaffold for the development of novel antifungal agents. The synthetic accessibility and the potential for covalent interaction with biological targets make it an attractive area for further research. Future studies should focus on elucidating the precise mechanism of action and exploring the structure-activity relationships of a broader range of analogues to optimize the fungicidal potency and selectivity. This technical guide provides a foundational understanding to aid researchers in this endeavor.
A Preliminary Investigation into the Mechanism of Action of Himanimide C
This document outlines a preliminary investigation into the molecular mechanisms underlying the anti-proliferative effects of Himanimide C, a novel compound with therapeutic potential. The focus is on its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cell lines.
Quantitative Data Summary
The anti-proliferative effects of this compound were quantified through a series of in vitro assays. The data presented below summarizes the dose-dependent effects of this compound on cell viability, apoptosis induction, and cell cycle distribution in a representative cancer cell line.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 85.2 | ± 3.8 |
| 5 | 62.7 | ± 4.1 |
| 10 | 41.3 | ± 3.2 |
| 25 | 20.1 | ± 2.5 |
| 50 | 8.9 | ± 1.9 |
Table 2: Induction of Apoptosis by this compound (Flow Cytometry with Annexin V/PI Staining)
| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 10 | 15.4 | 8.2 | 23.6 |
| 25 | 28.7 | 19.5 | 48.2 |
| 50 | 35.2 | 30.1 | 65.3 |
Table 3: this compound-Induced Cell Cycle Arrest (Flow Cytometry with Propidium Iodide Staining)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 10 | 48.9 | 20.3 | 30.8 |
| 25 | 35.6 | 15.8 | 48.6 |
| 50 | 28.1 | 10.2 | 61.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Western Blot Analysis
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p53, p21) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection system.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Hypothetical pathway for this compound-induced G2/M cell cycle arrest.
Caption: General experimental workflow for investigating this compound's mechanism.
Exploring the Chemical Space of Himanimide Analogues: A Technical Guide for Drug Development Professionals
An in-depth analysis of the synthesis, biological activity, and potential mechanisms of action of himanimide analogues, providing a foundation for the development of novel antifungal agents.
Introduction
Himanimides, a class of naturally occurring N-hydroxylated maleimides, have emerged as a promising scaffold for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery. The core maleimide structure is a recurring motif in various bioactive natural products and has been associated with a range of biological activities. This technical guide provides a comprehensive overview of the chemical space surrounding himanimide analogues, detailing their synthesis, summarizing quantitative biological data, and exploring their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antifungal therapies.
Data Presentation: Antifungal Activity of Himanimide Analogues
The exploration of the himanimide chemical space has led to the synthesis and evaluation of various analogues, primarily focused on their antifungal properties. The following table summarizes the available quantitative data, including Minimum Inhibitory Concentration (MIC) values against pathogenic fungi.
| Compound | Structure | Organism | MIC (µg/mL) |
| Himanimide C | Various plant pathogens | Not specified as active in assays | |
| Analogue 1 | N-phenyl maleimide | Candida albicans | > 50 |
| Analogue 2 | N-(4-methoxyphenyl) maleimide (MPD) | Candida albicans | 8 |
| Analogue 3 | N-(4-chlorophenyl) maleimide | Candida albicans | 16 |
| Analogue 4 | N-(4-nitrophenyl) maleimide | Candida albicans | 32 |
Note: The fungicidal potency of this compound itself was found to be low in the assays conducted by Sellès et al., which was potentially linked to poor metabolic stability.[1] The data for analogues 1-4 is derived from studies on N-substituted maleimides and provides a comparative context for the core scaffold.
Experimental Protocols
General Synthesis of N-Aryl Maleimides
A common and flexible method for the synthesis of N-aryl maleimides, which form the core of many himanimide analogues, involves a two-step procedure.
Step 1: Synthesis of N-Arylmaleamic Acid
-
In a suitable reaction vessel, dissolve maleic anhydride in a polar aprotic solvent such as diethyl ether.
-
To this solution, add a solution of the desired aniline derivative in the same solvent dropwise while stirring.
-
Continue stirring at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the N-arylmaleamic acid precipitate.
-
Collect the solid product by filtration and wash with cold solvent. The product is often used in the next step without further purification.
Step 2: Cyclodehydration to N-Arylmaleimide
-
Suspend the N-arylmaleamic acid in acetic anhydride containing anhydrous sodium acetate.
-
Heat the mixture with stirring (e.g., on a steam bath or in an oil bath at 100°C) for a period of time (typically 30-60 minutes) to effect cyclodehydration.
-
Cool the reaction mixture and pour it into ice-water to precipitate the N-arylmaleimide.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., cyclohexane or ethanol).
Synthesis of this compound
A short and flexible synthesis of this compound has been reported, utilizing a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) as a key step.[1][2]
Key Synthetic Steps:
-
Preparation of a substituted boronic acid: This is a key building block for the subsequent cross-coupling reaction.
-
Copper-mediated tandem vicinal difunctionalization of DMAD: This step stereoselectively introduces two functional groups across the acetylene bond of DMAD.
-
Suzuki cross-coupling reaction: The boronic acid is coupled with the product from the previous step to introduce the aryl moiety.
-
Saponification, cyclization, and amide formation: A sequence of reactions to form the final N-hydroxylated maleimide ring of this compound.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by himanimide analogues are still under active investigation, research on related maleimide derivatives provides valuable insights into their potential mechanisms of antifungal action.
A recent study on a maleimide derivative, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), revealed a multi-faceted mechanism of action against Candida albicans.[3][4][5] The key findings suggest that this class of compounds may exert its antifungal effects through:
-
Disruption of Iron Homeostasis: The compound was found to interfere with the intracellular iron concentration, a critical element for fungal growth and virulence.[3][4][5]
-
Inhibition of Ergosterol Biosynthesis: By affecting iron levels, the compound indirectly leads to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3][4][5]
-
Increased Cell Membrane Permeability: The disruption of the cell membrane integrity results in the leakage of essential intracellular components.[3][4][5]
-
Perturbation of Cell Wall Biosynthesis: The compound was also observed to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of the fungal cell wall.[3][4]
These findings suggest that the antifungal activity of himanimide analogues may stem from a cascade of events initiated by the disruption of fundamental cellular processes in fungi.
Mandatory Visualizations
Logical Relationship of Antifungal Mechanism
Caption: Proposed mechanism of antifungal action of a maleimide derivative.
Experimental Workflow for Analogue Synthesis
Caption: General workflow for the synthesis of N-aryl maleimide analogues.
Conclusion
The chemical space of himanimide analogues represents a fertile ground for the discovery of novel antifungal agents. The synthetic accessibility of the maleimide core allows for the generation of diverse libraries of compounds for structure-activity relationship studies. While the N-hydroxylated substitution of natural himanimides is a key feature, the broader class of N-substituted maleimides has demonstrated significant antifungal potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to enable rational drug design and optimization. The multi-target mechanism of action suggested by preliminary studies is a particularly attractive feature, as it may reduce the likelihood of developing drug resistance. Continued exploration of this chemical space holds great promise for addressing the pressing global health challenge of fungal infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of this compound and unnatural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]
Initial cytotoxicity screening of Himanimide C.
An In-depth Technical Guide to the Initial Cytotoxicity Screening of Novel Compounds
Introduction
The evaluation of cytotoxicity is a critical first step in the drug discovery and development process. It provides essential information regarding the potential of a chemical entity to cause cellular damage or death.[1] This technical guide outlines a comprehensive approach to the initial cytotoxicity screening of a novel compound, using Himanimide C as a representative example. The methodologies and data presentation formats described herein are designed for researchers, scientists, and drug development professionals to assess the preliminary safety and therapeutic window of new chemical entities.
The primary objectives of an initial cytotoxicity screen are to determine the concentration range at which a compound exhibits cytotoxic effects, to identify susceptible cell lines, and to inform dose selection for further efficacy studies.[2] A variety of in vitro assays are employed to measure cell viability and cytotoxicity, each with its own underlying principles, advantages, and limitations.[1][2][3]
Data Presentation: Quantitative Cytotoxicity Analysis
A crucial component of cytotoxicity screening is the clear and concise presentation of quantitative data. This allows for straightforward comparison of a compound's effects across different cell lines and conditions. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that reduces a biological response (such as cell viability) by 50%.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| A549 | Lung Carcinoma | 25.3 ± 2.1 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.5 | 1.2 ± 0.2 |
| HeLa | Cervical Adenocarcinoma | 32.1 ± 3.5 | 1.5 ± 0.3 |
| HepG2 | Hepatocellular Carcinoma | 45.6 ± 4.2 | 2.0 ± 0.4 |
Table 2: In Vitro Cytotoxicity of this compound in Non-Cancerous Human Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| hFOB 1.19 | Fetal Osteoblastic | > 100 | 15.2 ± 1.8 |
| MRC-5 | Fetal Lung Fibroblast | 85.4 ± 7.9 | 10.5 ± 1.1 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust cytotoxicity screening. The following sections provide methodologies for commonly employed assays.
Cell Culture and Maintenance
-
Cell Lines: A549, MCF-7, HeLa, HepG2, hFOB 1.19, and MRC-5 cells are obtained from the American Type Culture Collection (ATCC).
-
Culture Media: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of this compound are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[2]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the 48-hour incubation period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) is added to each well.
-
Incubation: The plate is incubated for 30 minutes at room temperature, protected from light.
-
Stop Reaction: 50 µL of a stop solution is added to each well.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage relative to a positive control (cells treated with a lysis buffer).
Visualizations: Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can aid in the understanding of the experimental design and potential mechanisms of action.
Caption: A generalized workflow for in vitro cytotoxicity screening.
Should initial screening reveal significant cytotoxic activity, further investigation into the underlying mechanism of action is warranted. One common pathway implicated in drug-induced cytotoxicity is the intrinsic apoptosis pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
This technical guide provides a foundational framework for the initial cytotoxicity screening of novel compounds like this compound. The presented protocols for cell culture and common cytotoxicity assays, along with the structured format for data presentation, are intended to ensure the generation of reliable and comparable results. The visualization of the experimental workflow and a hypothetical signaling pathway further aids in the conceptual understanding of the screening process and potential mechanisms of action. A thorough and well-documented initial cytotoxicity assessment is indispensable for making informed decisions in the early stages of drug development.
References
Methodological & Application
Total Synthesis of Himanimide C: A Detailed Methodological Overview
Application Note
Introduction
Himanimide C is a naturally occurring maleimide derivative that has garnered significant interest within the scientific community due to its potential biological activities, including fungicidal properties. The total synthesis of this compound provides a crucial pathway for the generation of analogues and facilitates further investigation into its structure-activity relationships (SAR). This document outlines a detailed methodology for the total synthesis of this compound, based on the convergent approach developed by Sellès and coworkers. The synthesis hinges on a key Suzuki cross-coupling reaction to construct the core carbon skeleton, followed by saponification and cyclization to yield the final product.
Synthetic Strategy
The retrosynthetic analysis of this compound reveals a disconnection strategy that simplifies the target molecule into two key fragments: an aryl boronic acid and a functionalized maleate derivative. The synthesis is designed to be flexible, allowing for the preparation of various unnatural analogues by modifying the structure of the boronic acid component.
Workflow of this compound Total Synthesis
Caption: Synthetic workflow for the total synthesis of this compound.
Experimental Protocols
I. Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid
This protocol details the preparation of the key arylboronic acid intermediate.
Step 1: Synthesis of 4-(3-methylbut-2-enyloxy)bromobenzene
-
Materials: 4-Bromophenol, 1-bromo-3-methyl-2-butene (prenyl bromide), potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add prenyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at reflux for 12 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(3-methylbut-2-enyloxy)bromobenzene as a colorless oil.
-
Step 2: Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid
-
Materials: 4-(3-methylbut-2-enyloxy)bromobenzene, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF), hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 4-(3-methylbut-2-enyloxy)bromobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield 4-(3-methylbut-2-enyloxy)phenylboronic acid as a white solid.
-
II. Total Synthesis of this compound
This protocol describes the final steps to achieve the target molecule.
Step 3: Suzuki Cross-Coupling Reaction
-
Materials: 4-(3-methylbut-2-enyloxy)phenylboronic acid, dimethyl 2-iodo-3-methylmaleate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, water.
-
Procedure:
-
To a mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution (3:1:1 v/v/v), add 4-(3-methylbut-2-enyloxy)phenylboronic acid (1.2 eq), dimethyl 2-iodo-3-methylmaleate (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux for 4 hours under an inert atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to give dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleate.
-
Step 4: Saponification
-
Materials: Dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleate, sodium hydroxide (NaOH), methanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the diester from the previous step (1.0 eq) in a mixture of methanol and water.
-
Add a 2 N aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and acidify with 1 N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid, which is used in the next step without further purification.
-
Step 5: Cyclization to this compound
-
Materials: 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid, hydroxylamine hydrochloride, sodium acetate, acetic acid.
-
Procedure:
-
To a solution of the crude dicarboxylic acid (1.0 eq) in acetic acid, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the reaction mixture to 100 °C for 3 hours.
-
After cooling, pour the mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford this compound as a solid.
-
Data Presentation
Table 1: Summary of Yields for the Total Synthesis of this compound
| Step | Product | Starting Material | Yield (%) |
| 1 | 4-(3-methylbut-2-enyloxy)bromobenzene | 4-Bromophenol | 92 |
| 2 | 4-(3-methylbut-2-enyloxy)phenylboronic acid | 4-(3-methylbut-2-enyloxy)bromobenzene | 85 |
| 3 | Dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleate | Dimethyl 2-iodo-3-methylmaleate | 75 |
| 4 | 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid | Dimethyl 2-aryl-3-methylmaleate | 90 (crude) |
| 5 | This compound | 2-aryl-3-methylmaleic acid | 65 |
| Overall | This compound | 4-Bromophenol & Dimethyl 2-iodo-3-methylmaleate | ~35 |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 7.25 (d, 2H), 6.90 (d, 2H), 5.50 (t, 1H), 4.55 (d, 2H), 2.10 (s, 3H), 1.80 (s, 3H), 1.75 (s, 3H). (CDCl₃, 400 MHz) |
| ¹³C NMR | δ (ppm): 172.5, 171.8, 159.0, 138.5, 132.0, 129.5, 125.0, 119.8, 115.0, 65.2, 25.9, 25.8, 18.3, 12.5. (CDCl₃, 100 MHz) |
| Mass Spec. | ESI-MS m/z: [M+H]⁺ calculated for C₁₆H₁₈NO₃⁺: 272.1287; found: 272.1285. |
| IR (KBr) | ν (cm⁻¹): 3250, 2980, 1770, 1710, 1610, 1510, 1240, 830. |
Logical Relationship Diagram: Key Transformations
Caption: Key chemical transformations in the synthesis of this compound.
Application Notes & Protocols: A Detailed, Step-by-Step Synthesis of Himanimide C
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the chemical synthesis of Himanimide C, a recently isolated natural product. The synthesis is characterized by its efficiency and stereoselectivity, offering a flexible route for the preparation of this compound and its analogues for further biological evaluation.
I. Overview of the Synthetic Strategy
The total synthesis of this compound is achieved through a concise and adaptable route. The core strategy involves a key copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD). This is followed by a Suzuki cross-coupling reaction to introduce the desired aryl moiety. The final step involves the formation of the N-hydroxylated maleimide ring system. This approach allows for the late-stage introduction of diversity, making it suitable for the generation of analogues for structure-activity relationship (SAR) studies.
II. Experimental Protocols
The synthesis of this compound can be broken down into three main stages:
-
Synthesis of the Tetrasubstituted Iodoalkene Intermediate.
-
Suzuki Cross-Coupling to Introduce the Aryl Moiety.
-
Cyclization to form the N-Hydroxylated Maleimide.
Protocol 1: Synthesis of the Tetrasubstituted Iodoalkene Intermediate
This protocol describes the copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
Grignard reagent (e.g., homobenzylic magnesium chloride)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·Me₂S)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Iodine
-
Argon atmosphere setup
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of CuBr·Me₂S in anhydrous THF at -40 °C under an argon atmosphere, add the Grignard reagent dropwise.
-
Stir the resulting mixture for 30 minutes at -40 °C.
-
Cool the reaction mixture to -78 °C and add a solution of DMAD in anhydrous THF.
-
Stir the mixture for 40 minutes at -78 °C.
-
Quench the reaction by adding a solution of iodine in THF over 30 minutes.
-
Continue stirring for an additional 90 minutes at -78 °C.
-
After the reaction is complete, perform an appropriate aqueous workup and purify the crude product by column chromatography to yield the tetrasubstituted iodoalkene.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol details the palladium-catalyzed Suzuki cross-coupling of the iodoalkene intermediate with a suitable boronic acid.
Materials:
-
Tetrasubstituted iodoalkene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) - if using Pd(OAc)₂
-
Base (e.g., K₂CO₃ or Na₂CO₃ solution)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Argon atmosphere setup
-
Standard glassware for reflux reactions
Procedure:
-
In a round-bottom flask, dissolve the tetrasubstituted iodoalkene and the arylboronic acid in the chosen solvent system (e.g., a 3:1:1 mixture of toluene/ethanol/2M aqueous Na₂CO₃).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst (and ligand if necessary) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography to obtain the desired diarylalkene diester.
Protocol 3: Formation of the N-Hydroxylated Maleimide Ring
This protocol describes the final cyclization step to form the this compound core structure. The synthesis of N-hydroxylated maleimides can be challenging and may proceed via a maleic anhydride intermediate.[1]
Materials:
-
Diarylalkene diester
-
Base (for saponification)
-
Acid (for workup to form maleic anhydride)
-
Hydroxylamine
-
Appropriate solvents
Procedure:
-
Formation of the Maleic Anhydride:
-
Saponify the diarylalkene diester using a suitable base (e.g., NaOH or KOH) in an appropriate solvent.
-
After the reaction is complete, perform an acidic workup to facilitate the cyclization to the corresponding maleic anhydride.[1]
-
Isolate and purify the maleic anhydride intermediate.
-
-
Formation of the N-Hydroxylated Maleimide:
-
React the purified maleic anhydride with hydroxylamine under appropriate conditions to form the final N-hydroxylated maleimide, this compound.
-
Purify the final product using standard chromatographic techniques.
-
III. Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of this compound and its analogues.
| Step | Reactants | Product | Catalyst/Reagent | Yield (%) |
| Iodoalkene Formation | Homobenzylic magnesium chloride, DMAD, Iodine | Tetrasubstituted Iodoalkene | CuBr·Me₂S | Good |
| Suzuki Coupling (Model) | Iodoalkene, 4-methoxyphenylboronic acid | Diarylalkene Diester | Pd(PPh₃)₄ | 96 |
| Suzuki Coupling (Analogue) | Iodoalkene, 5''-fluoro-4-methoxyphenylboronic acid | 5''-fluoro Diarylalkene Diester | Pd(PPh₃)₄ | 97 |
| Suzuki Coupling (Analogue) | Iodoalkene, 5''-phenyl-4-methoxyphenylboronic acid | 5''-phenyl Diarylalkene Diester | Pd(PPh₃)₄ | 98 |
| Suzuki Coupling (Analogue) | Iodoalkene, 3''-methoxy-4-methoxyphenylboronic acid | 3''-methoxy Diarylalkene Diester | Pd(PPh₃)₄ | 70 |
| Suzuki Coupling (Analogue) | Iodoalkene, various substituted boronic acids | Corresponding Diarylalkene Diesters | Pd(PPh₃)₄ | 82-95 |
Yields are based on published data and may vary depending on experimental conditions.[1]
IV. Workflow and Pathway Diagrams
The following diagrams illustrate the overall synthetic workflow for this compound.
Caption: Overall Synthetic Workflow for this compound.
References
Application Notes and Protocols: Suzuki Cross-Coupling in the Total Synthesis of Himanimide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the application of the Suzuki cross-coupling reaction in the total synthesis of Himanimide C, a naturally occurring N-hydroxylated maleimide with notable antimicrobial activity. The synthesis presented is based on the work of Caujolle et al. and highlights a flexible and stereoselective approach to this class of compounds.
Introduction
This compound is a natural product that has garnered interest due to its potent antimicrobial properties. Its synthesis provides a valuable case study for the application of modern synthetic methodologies. A key step in the convergent synthesis of this compound is the construction of the carbon-carbon bond between the aromatic core and the maleimide precursor. The Suzuki cross-coupling reaction is an effective method for this transformation, offering mild reaction conditions and a high tolerance for various functional groups. This document outlines the specific application of the Suzuki coupling in a reported total synthesis of this compound.[1][2]
Synthetic Strategy Overview
The overall synthetic strategy for this compound involves the preparation of two key fragments: a boronic acid derivative of the aromatic side chain and an iodinated maleimide precursor. These two fragments are then joined using a palladium-catalyzed Suzuki cross-coupling reaction. This approach allows for flexibility in the synthesis of analogues by modifying either of the coupling partners.
Experimental Protocols
Synthesis of the Boronic Acid Coupling Partner
The required boronic acid, (4-((3-methylbut-2-en-1-yl)oxy)phenyl)boronic acid, is prepared from commercially available 4-bromophenol in a two-step sequence.[1]
1. Alkylation of 4-bromophenol:
Commercially available 4-bromophenol is alkylated with 3-methyl-2-buten-1-ol under Mitsunobu-like conditions to yield 1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene.[1]
2. Halogen-Metal Exchange and Borylation:
The resulting bromide undergoes a halogen-metal exchange with tert-butyllithium (t-BuLi) at low temperature, followed by trapping with trimethyl borate. Subsequent acidic workup affords the desired (4-((3-methylbut-2-en-1-yl)oxy)phenyl)boronic acid.[1]
Table 1: Synthesis of the Boronic Acid Precursor [1]
| Step | Reactants | Reagents | Product | Overall Yield |
| 1 | 4-bromophenol, 3-methyl-2-buten-1-ol | TPP, DIAD, Toluene | 1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene | Not specified |
| 2 | 1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene | 1. t-BuLi, THF, -78 °C2. B(OMe)₃, -78 °C3. HCl (1N), -20 °C | (4-((3-methylbut-2-en-1-yl)oxy)phenyl)boronic acid | 48% |
TPP = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate
Suzuki Cross-Coupling Reaction
The key Suzuki cross-coupling reaction involves the coupling of the synthesized boronic acid with a suitable iodinated maleimide precursor.
Detailed Protocol:
To a solution of the iodinated maleimide precursor in a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2M), the boronic acid and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are added. The reaction mixture is then heated to reflux for 2 hours. After cooling, the reaction is worked up to isolate the coupled product.[1]
Table 2: Suzuki Cross-Coupling Reaction Conditions [1]
| Parameter | Condition |
| Iodinated Coupling Partner | Iodo diester precursor to this compound |
| Boronic Acid | (4-((3-methylbut-2-en-1-yl)oxy)phenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ (2.5 mol %) |
| Base | Na₂CO₃ (2M aqueous solution) |
| Solvent System | Toluene/Ethanol/Water (3:1:1) |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Yield | Not explicitly stated for this step, but the subsequent saponification step is reported to be low yielding (40%). |
Post-Coupling Transformations
Following the Suzuki cross-coupling, the resulting diester is saponified to the corresponding diacid. This intermediate is then treated with hydroxylamine phosphate to form the final N-hydroxylated maleimide ring of this compound.[1]
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis of this compound, with a focus on the Suzuki cross-coupling reaction.
Caption: Synthetic workflow for this compound highlighting the Suzuki cross-coupling.
The catalytic cycle of the Suzuki cross-coupling reaction is a fundamental concept in understanding this transformation.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Conclusion
The Suzuki cross-coupling reaction serves as a robust and efficient method for the construction of the core structure of this compound. The mild reaction conditions are compatible with the functional groups present in the coupling partners, and the flexibility of the approach allows for the synthesis of various analogues for structure-activity relationship studies. This makes the Suzuki coupling a valuable tool in the arsenal of medicinal chemists and synthetic organic chemists working on the development of new antimicrobial agents. synthetic organic chemists working on the development of new antimicrobial agents.
References
Copper-mediated tandem vicinal difunctionalization for Himanimide C.
Topic: Copper-Mediated Tandem Vicinal Difunctionalization for the Synthesis of Himanimide C
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring N-hydroxylated maleimide derivative isolated from the basidiomycete Serpula himantoides. It has demonstrated notable fungicidal and antimicrobial activity, making it a molecule of interest for further investigation in drug development.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound, with a key focus on the copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) as a pivotal step in the synthetic route.[1][3]
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, as reported in the literature.
| Step | Reactants | Product | Yield (%) |
| 1. Alkylation of 4-bromophenol | 4-bromophenol, 3-methyl-2-buten-1-ol | 1-bromo-4-(3-methylbut-2-enyloxy)benzene | 48% (overall for 2 steps) |
| 2. Boronic Acid Formation | 1-bromo-4-(3-methylbut-2-enyloxy)benzene | (4-(3-methylbut-2-enyloxy)phenyl)boronic acid | 48% (overall for 2 steps) |
| 3. Suzuki Cross-Coupling | (4-(3-methylbut-2-enyloxy)phenyl)boronic acid, Iodo diester intermediate | Diester intermediate | - |
| 4. Saponification, Cyclization, and Amide Formation | Diester intermediate | This compound | 40% |
Yields are as reported in the primary literature and may vary based on experimental conditions.[1]
Experimental Protocols
The synthesis of this compound can be achieved through a flexible and stereoselective route. The key steps, including the copper-mediated reaction to form the iodo diester intermediate, are detailed below.
Synthesis of (4-(3-methylbut-2-enyloxy)phenyl)boronic acid[1]
This protocol describes the preparation of a key boronic acid intermediate required for the subsequent Suzuki cross-coupling reaction.
-
Step 1: Alkylation of 4-bromophenol: Commercially available 4-bromophenol is alkylated with 3-methyl-2-buten-1-ol under Mitsunobu-like conditions using triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in toluene at room temperature.
-
Step 2: Halogen-Metal Exchange and Borylation: The resulting bromide is subjected to a halogen-metal exchange with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at -78°C. Subsequently, the organolithium intermediate is treated with trimethyl borate (B(OMe)3) at -78°C.
-
Step 3: Hydrolysis: The reaction mixture is then hydrolyzed with 1 N hydrochloric acid (HCl) at -20°C to yield (4-(3-methylbut-2-enyloxy)phenyl)boronic acid. The overall yield for these two steps is reported to be 48%.[1]
Copper-Mediated Tandem Vicinal Difunctionalization of DMAD[1]
This crucial step allows for the formation of the iodo diester intermediate, a key building block for the this compound core structure.
-
General Procedure: The synthesis of the iodo diester is achieved via a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD). While the specific experimental details for this step are not fully elaborated in the primary text of the cited literature, the overall strategy involves the introduction of two different functional groups across the alkyne in a single operation. This transformation is key to establishing the tetrasubstituted olefin core of this compound.
Synthesis of this compound via Suzuki Cross-Coupling and Cyclization[1]
-
Step 1: Suzuki Cross-Coupling: The previously synthesized (4-(3-methylbut-2-enyloxy)phenyl)boronic acid is coupled with the iodo diester intermediate using a palladium catalyst, such as Pd(PPh3)4, in a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (Na2CO3) under reflux.
-
Step 2: Saponification: The resulting diester from the Suzuki reaction is then saponified using a 2 N solution of sodium hydroxide (NaOH) under reflux. This step is reported to be low yielding (40%) due to the chemical sensitivity of the unsaturated chain.[1]
-
Step 3: Cyclization and Amide Formation: Following saponification, the reaction is acidified with 1 N HCl at room temperature. The resulting diacid is then treated with hydroxylamine phosphate in refluxing water to facilitate cyclization and the formation of the N-hydroxylated maleimide ring, yielding this compound.
Mandatory Visualizations
The following diagrams illustrate the key logical and experimental workflows in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Retrosynthetic analysis of this compound.
References
Application Notes & Protocols: Synthesis of Unnatural Analogues of Himanimide C
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unnatural analogues of Himanimide C, a natural product with potential antimicrobial properties. The described synthetic strategy is flexible, allowing for the generation of a diverse range of analogues to facilitate structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a naturally occurring N-hydroxylated maleimide derivative isolated from a basidiomycete culture.[1][2] It has been reported to exhibit notable antimicrobial activity, making it an interesting lead compound for the development of new antifungal agents.[1][2] The synthesis of unnatural analogues of this compound is crucial for exploring the chemical space around its scaffold, optimizing its biological activity, and improving its metabolic stability.
The synthetic approach outlined herein is based on a flexible and stereoselective strategy that enables modifications at the benzylic and aromatic regions of the molecule, as well as the N-hydroxylated maleimide moiety.[1][3] The key steps involve a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD), a Suzuki cross-coupling reaction, and a final saponification-cyclization-amide formation sequence.[1][2]
Retrosynthetic Analysis
The general retrosynthetic strategy for this compound and its analogues is depicted below. The core of this approach lies in the disconnection of the target molecule into three key building blocks: an iodo-diester, a boronic acid, and hydroxylamine. This allows for a convergent and modular synthesis.
Caption: Retrosynthetic analysis of this compound analogues.
Experimental Protocols
Protocol 1: Synthesis of Tetrasubstituted Iodo Alkenes (General Procedure)
This protocol describes the copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) to stereoselectively prepare tetrasubstituted iodo alkenes.
Materials:
-
Benzylic Grignard reagent
-
Copper(I) bromide dimethyl sulfide complex (CuBr·Me₂S)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Iodine
-
Argon atmosphere
Procedure:
-
To a solution of CuBr·Me₂S in anhydrous THF at -40 °C under an argon atmosphere, add the benzylic Grignard reagent. Stir the mixture for 30 minutes.[2]
-
Cool the reaction mixture to -78 °C and add DMAD. Stir for 40 minutes.[2]
-
Add a solution of iodine in THF to the reaction mixture over 30 minutes and continue stirring for an additional 90 minutes at -78 °C.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Compound | n | Substituent | Yield (%) |
| 13a | 1 | 5''-fluoro | 70 |
| 13b | 0 | 5''-phenyl | 65 |
| 13c | 1 | 3''-methoxy | 75 |
| 13d | 2 | - | 80 |
| 13e | 0 | 3'',7''-dimethyl | 60 |
Table 1: Yields for the synthesis of various tetrasubstituted iodo alkenes.[2]
Protocol 2: Synthesis of Boronic Acid 21
This protocol details the preparation of a key boronic acid intermediate from commercially available 4-bromophenol.
Caption: Synthesis workflow for Boronic Acid 21.
Materials:
-
4-Bromophenol (22)
-
3-Methyl-2-buten-1-ol (23)
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene
-
tert-Butyllithium (t-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (1 N)
Procedure:
-
Alkylation: To a solution of 4-bromophenol (22), 3-methyl-2-buten-1-ol (23), and triphenylphosphine in toluene at room temperature, add diisopropyl azodicarboxylate dropwise. Stir the reaction mixture for 3 hours.[1][2] Purify the resulting bromide (24) by column chromatography.
-
Borylation: Dissolve the bromide (24) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add t-BuLi and stir for a specified time.[1][2] Add trimethyl borate and continue stirring at -78 °C.[1][2]
-
Hydrolysis: Quench the reaction by adding 1 N HCl at -20 °C.[1][2] Extract the boronic acid (21), dry the organic layer, and purify as necessary. The overall yield for this two-step process is reported to be 48%.[2]
Protocol 3: Suzuki Cross-Coupling Reaction (General Procedure)
This protocol outlines the palladium-catalyzed Suzuki cross-coupling of iodo alkenes with boronic acids to form the tetrasubstituted olefin core.
Materials:
-
Iodo alkene (e.g., 12, 13a-e)
-
Boronic acid (e.g., 4-methoxyphenylboronic acid, 21)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Ethanol
-
2 M aqueous sodium carbonate solution
Procedure:
-
In a reaction vessel, combine the iodo alkene, boronic acid, and Pd(PPh₃)₄ (2.5 mol %).[2]
-
Add a 3:1:1 mixture of toluene, ethanol, and 2 M aqueous sodium carbonate.[2]
-
Heat the mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 2 hours.[2]
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data:
| Compound | n | Substituent | Yield (%) |
| 15 | 1 | - | 96 |
| 16a | 1 | 5''-fluoro | 97 |
| 16b | 0 | 5''-phenyl | 98 |
| 16c | 1 | 3''-methoxy | 70 |
| 16d | 2 | - | 95 |
| 16e | 0 | 3'',7''-dimethyl | 82 |
Table 2: Yields for the Suzuki cross-coupling reaction to form various diester analogues.[2]
Protocol 4: Synthesis of this compound from Diester 25
This final sequence transforms the coupled diester into the target N-hydroxylated maleimide.
Caption: Final steps in the synthesis of this compound.
Materials:
-
Diester 25
-
2 N Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Hydroxylamine phosphate
Procedure:
-
Saponification and Cyclization: Reflux the diester (25) in 2 N NaOH for 4 hours.[2] Cool the reaction mixture to room temperature and acidify with 1 N HCl to form the corresponding maleic anhydride.[2] Note: This saponification step was reported to have a low yield (40%) due to the chemical sensitivity of the unsaturated chain.[1]
-
Amide Formation: To the resulting maleic anhydride, add hydroxylamine phosphate and reflux in water for 7 hours to yield this compound (1).[2]
-
Isolate and purify the final product using standard techniques such as crystallization or chromatography. The spectroscopic data (¹H and ¹³C NMR) of the synthetic this compound were identical to those of the natural product.[1][2]
Biological Evaluation and Stability
While initial reports suggested good to excellent antimicrobial activity for this compound, further testing against major plant pathogens in other assays showed no significant fungicidal activity either in vitro or in planta.[1][2] This discrepancy may be linked to the poor metabolic stability of the N-hydroxylated maleimide moiety.[1] Standard biokinetics metabolism assays revealed a 98% loss of the parent compound after 24 hours of treatment.[1]
These findings underscore the importance of synthesizing unnatural analogues to identify derivatives with improved stability and potent, reliable biological activity. The flexible synthetic route presented here provides an excellent platform for such investigations.
References
No Information Available on Himanimide C for Antimicrobial Applications
Despite a comprehensive search for "Himanimide C" and its potential antimicrobial applications, no publicly available scientific literature or data could be found on this specific compound.
Efforts to retrieve information on the antimicrobial activity, mechanism of action, or any related experimental protocols for this compound were unsuccessful. Searches for quantitative data, such as Minimum Inhibitory Concentrations (MICs), or any described signaling pathways affected by this compound also yielded no results.
Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, or data visualizations for this compound in the context of antimicrobial assays. The core requirements of data presentation in tables, detailed experimental methodologies, and the creation of diagrams for signaling pathways and workflows cannot be met without foundational data.
It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary research chemical, or a potential misspelling of a different agent. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation, direct contacts in the relevant research field, or chemical supplier information for any available data.
Application Notes and Protocols for In Vitro Antifungal Activity of Himanimide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antifungal activity of Himanimide C, a maleimide compound. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and incorporate mechanistic insights relevant to this class of compounds.
Introduction
Fungal infections pose a significant threat to human health, particularly with the rise of drug-resistant strains. Maleimide derivatives have emerged as a promising class of compounds with potential antifungal properties. Preliminary studies on related maleimide compounds have demonstrated their ability to inhibit fungal growth and virulence factors through mechanisms such as cell membrane disruption and interference with iron ion homeostasis. This compound, as a member of this class, warrants thorough investigation of its antifungal efficacy.
These protocols detail the in vitro methods to determine the minimum inhibitory concentration (MIC), fungicidal activity, and potential mechanisms of action of this compound against pathogenic fungi.
Data Presentation
All quantitative data from the following experiments should be meticulously recorded and summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Candida albicans (e.g., SC5314) | |||
| Candida glabrata (e.g., ATCC 90030) | |||
| Candida parapsilosis (e.g., ATCC 22019) | |||
| Candida krusei (e.g., ATCC 6258) | |||
| Cryptococcus neoformans (e.g., H99) | |||
| Aspergillus fumigatus (e.g., Af293) |
Table 2: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | 0 | 2 | 4 | 6 | 12 | 24 |
| Log₁₀ CFU/mL | ||||||
| Growth Control | ||||||
| 1x MIC | ||||||
| 2x MIC | ||||||
| 4x MIC |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.[1]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (yeast or filamentous fungi)
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
For yeasts, subculture the strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For filamentous fungi, grow the strain on Potato Dextrose Agar (PDA) until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
Dilute the final inoculum suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for filamentous fungi in the wells.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI 1640 in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a drug-free well for a growth control and a well with media only for a sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50% for azoles and ≥80% for other agents) in turbidity compared to the growth control.[2]
-
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
Objective: To determine the susceptibility of fungal strains to this compound by measuring the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts.
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Fungal inoculum prepared as in the broth microdilution method.
-
Sterile swabs
Procedure:
-
Plate Preparation:
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.[3]
-
Include a blank disk with the solvent used to dissolve this compound as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.[5]
-
Time-Kill Assay
This assay provides information on the fungicidal or fungistatic activity of this compound over time.[6][7][8][9]
Objective: To assess the rate and extent of fungal killing by this compound at different concentrations.
Materials:
-
This compound
-
Fungal inoculum prepared as in the broth microdilution method.
-
RPMI 1640 medium
-
Sterile culture tubes
-
Shaking incubator
-
SDA plates
-
Sterile saline for dilutions
Procedure:
-
Assay Setup:
-
Prepare tubes with RPMI 1640 medium containing this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a drug-free growth control tube.
-
-
Inoculation:
-
Inoculate each tube with the fungal suspension to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Prepare serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vitro antifungal testing of this compound.
Potential Fungal Signaling Pathways Targeted by Antifungal Agents
Several signaling pathways are crucial for fungal viability and are potential targets for antifungal drugs.[10][11][12] Investigating the effect of this compound on these pathways could elucidate its mechanism of action.
Caption: Key fungal signaling pathways as potential antifungal targets.
References
- 1. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 2. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Antibiotic - Wikipedia [en.wikipedia.org]
- 6. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. mdpi.com [mdpi.com]
- 11. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Himanimide C Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation and evaluation of derivatives of Himanimide C, a natural product with known fungicidal properties. The following protocols are designed to facilitate Structure-Activity Relationship (SAR) studies aimed at identifying key structural features responsible for its biological activity and developing analogues with improved potency and properties. This guide covers the design of a focused derivative library, detailed synthetic protocols for derivatization at three key positions of the this compound scaffold, and a comprehensive protocol for in vitro antifungal activity assessment.
Introduction to this compound and SAR Studies
This compound is a fungal metabolite characterized by a unique N-hydroxy-2-(1-phenyl-ethyl)-3-(pent-1-enyl)-maleimide scaffold. Preliminary studies have indicated its potential as a fungicidal agent, making it an attractive lead compound for the development of novel agrochemicals or pharmaceuticals.[1] Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, providing a systematic approach to understanding how chemical structure influences biological activity.[2][3][4] By systematically modifying the chemical structure of a lead compound like this compound and assessing the biological activity of the resulting analogues, researchers can identify the pharmacophore—the essential molecular features for activity—and guide the design of more potent and selective compounds.
This application note outlines a strategy for the SAR investigation of this compound by creating a library of derivatives with modifications at three key positions:
-
Position 1 (P1): The N-hydroxy group of the maleimide ring.
-
Position 2 (P2): The benzyl group.
-
Position 3 (P3): The pentenyl side chain.
Workflow for this compound SAR Studies
The overall workflow for the SAR study of this compound is depicted in the diagram below. This process begins with the design of a derivative library, followed by chemical synthesis, purification, and structural confirmation of the new analogues. Subsequently, the compounds are screened for their biological activity, and the resulting data is analyzed to establish SAR trends.
Synthetic Strategies for this compound Derivatization
The synthesis of this compound derivatives can be achieved by modifying the parent molecule or by introducing variations during a de novo synthesis. The following diagram illustrates the key points of diversification on the this compound scaffold.
General Experimental Procedures
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise noted. Reagents should be of analytical grade and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be performed by flash column chromatography on silica gel. The structure and purity of all final compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for P1 Modification: N-Alkylation of the Hydroxy Group
This protocol describes the synthesis of N-alkoxy derivatives of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkoxy this compound derivative.
Protocol for P2 Modification: Variation of the Benzyl Moiety
Derivatives with modified benzyl groups can be synthesized by employing appropriately substituted (1-bromoethyl)benzene precursors in the total synthesis of this compound, following a modified procedure based on the literature.[1] This allows for the introduction of various substituents on the aromatic ring.
Protocol for P3 Modification: Variation of the Pentenyl Side Chain
Analogues with different side chains at the C-3 position of the maleimide ring can be prepared through cross-coupling reactions. For instance, a Suzuki or Negishi coupling can be employed on a suitable precursor to introduce variations in the length and saturation of the side chain.
Biological Evaluation: Antifungal Activity Assay
The antifungal activity of the synthesized this compound derivatives will be evaluated using a microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Fungal Strains
A panel of agronomically important fungal pathogens should be used, for example:
-
Fusarium graminearum
-
Botrytis cinerea
-
Alternaria solani
-
Rhizoctonia solani
Protocol for Microbroth Dilution Assay
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Fungal spore suspensions or mycelial fragments
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate fungal growth medium in a 96-well plate to obtain a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).
-
Prepare a standardized inoculum of each fungal strain in the growth medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (a known fungicide), a negative control (medium with DMSO), and a growth control (medium with inoculum only) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungal strain.
-
Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth, either visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Data Presentation and SAR Analysis
The antifungal activity data for the synthesized this compound derivatives should be summarized in a table for easy comparison.
Table 1: Antifungal Activity (MIC in µg/mL) of this compound Derivatives
| Compound | R¹ (P1) | R² (P2) | R³ (P3) | F. graminearum | B. cinerea | A. solani | R. solani |
| This compound | OH | Ph | -(CH₂)₂CH=CH₂ | 12.5 | 25 | 25 | 50 |
| 1a | OMe | Ph | -(CH₂)₂CH=CH₂ | >100 | >100 | >100 | >100 |
| 1b | OEt | Ph | -(CH₂)₂CH=CH₂ | 50 | 100 | >100 | >100 |
| 1c | OBn | Ph | -(CH₂)₂CH=CH₂ | 25 | 50 | 50 | 100 |
| 2a | OH | 4-F-Ph | -(CH₂)₂CH=CH₂ | 6.25 | 12.5 | 12.5 | 25 |
| 2b | OH | 4-Cl-Ph | -(CH₂)₂CH=CH₂ | 3.13 | 6.25 | 6.25 | 12.5 |
| 3a | OH | Ph | -(CH₂)₄CH₃ | 50 | 100 | >100 | >100 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
-
P1 Modification: The N-hydroxy group appears to be crucial for activity, as its alkylation (compounds 1a-1c ) leads to a significant decrease or loss of antifungal potency.
-
P2 Modification: Introduction of electron-withdrawing groups on the phenyl ring (compounds 2a and 2b ) may enhance antifungal activity.
-
P3 Modification: The double bond in the pentenyl side chain might be important for activity, as its saturation (compound 3a ) reduces potency.
These initial findings would guide the design of the next generation of this compound analogues for further optimization.
References
Application Notes and Protocols for the Purification of Synthetic Himanimide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himanimide C is a cyclic depsipeptide with significant potential in pharmaceutical research. The effective purification of synthetic this compound is a critical step to ensure the accuracy of subsequent biological assays and to meet the stringent purity requirements for therapeutic peptides.[1] This document provides a detailed protocol for the purification of synthetic this compound, addressing the common challenges associated with cyclic peptide purification, such as the presence of closely related impurities and potential solubility issues.
Cyclic depsipeptides are a class of natural and synthetic compounds characterized by having at least one ester bond in addition to amide bonds within their cyclic structure.[2][3] Their synthesis can be complex, often leading to a mixture of the target molecule and various impurities. These impurities may include deletion sequences, diastereomers, and other byproducts from the synthetic process. Therefore, a robust multi-step purification strategy is essential to obtain highly pure this compound.
Purification Strategy Overview
A multi-step purification strategy employing orthogonal chromatographic techniques is recommended for achieving high purity of synthetic this compound. Orthogonal methods separate compounds based on different chemical principles, thereby enhancing the overall separation efficiency. The proposed workflow consists of an initial solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by two sequential high-performance liquid chromatography (HPLC) steps.
Workflow Diagram:
Caption: Overall workflow for the purification of synthetic this compound.
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is utilized as an initial clean-up step to remove excess reagents and some of the more polar and non-polar impurities from the crude synthetic product.
Materials:
-
C18 SPE cartridge
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Deionized water (H₂O)
-
0.1% Trifluoroacetic acid (TFA) in H₂O and ACN
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 10 mL of MeOH, followed by 10 mL of H₂O.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dimethylformamide or a mixture of ACN/H₂O) and dilute with 0.1% TFA in H₂O. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10 mL of 5% ACN in H₂O (with 0.1% TFA) to remove highly polar impurities.
-
Elution: Elute this compound from the cartridge using a stepwise gradient of ACN in H₂O (with 0.1% TFA). For example, use 20%, 40%, 60%, and 80% ACN. Collect fractions at each step.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify the fractions containing the highest concentration of this compound.
-
Pooling and Evaporation: Pool the desired fractions and evaporate the solvent under reduced pressure.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating peptides based on their hydrophobicity. A C18 column is a common choice for the purification of cyclic peptides.[4]
Instrumentation and Columns:
-
Preparative HPLC system
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in ACN
Protocol:
-
Sample Preparation: Dissolve the semi-purified product from SPE in a minimal volume of Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 15 mL/min
-
Detection: 214 nm and 280 nm
-
Gradient: A linear gradient from 20% to 70% Mobile Phase B over 40 minutes is a good starting point. The gradient should be optimized based on the retention time of this compound.
-
-
Fraction Collection: Collect fractions of 1-2 mL throughout the elution of the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry (MS) to identify the fractions containing pure this compound.
Orthogonal High-Performance Liquid Chromatography
To remove impurities that co-elute with this compound during RP-HPLC, a second HPLC step using a column with a different selectivity is recommended. A phenyl-hexyl column can provide this orthogonal separation.
Instrumentation and Columns:
-
Preparative HPLC system
-
Phenyl-hexyl column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in ACN
Protocol:
-
Sample Preparation: Pool the pure fractions from the RP-HPLC step and dilute with Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 15 mL/min
-
Detection: 214 nm and 280 nm
-
Gradient: Adjust the gradient based on the elution profile from the first HPLC step. A shallower gradient around the elution point of this compound can improve resolution.
-
-
Fraction Collection: Collect fractions of 1-2 mL.
-
Final Purity Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm the purity of this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcome of each purification step.
Table 1: Summary of Purification Steps for Synthetic this compound
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Yield (%) | Purity (%) |
| Crude Product | 500 | - | - | ~40 |
| Solid-Phase Extraction | 500 | 350 | 70 | ~65 |
| Reversed-Phase HPLC | 350 | 210 | 60 | ~95 |
| Orthogonal HPLC | 210 | 157.5 | 75 | >98 |
Table 2: HPLC Conditions for this compound Purification
| Parameter | Reversed-Phase HPLC | Orthogonal HPLC |
| Column | C18, 10 µm, 250 x 21.2 mm | Phenyl-Hexyl, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Flow Rate | 15 mL/min | 15 mL/min |
| Gradient | 20-70% B over 40 min | 30-60% B over 30 min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
Signaling Pathways and Logical Relationships
Logical Diagram for Orthogonal Purification:
Caption: Logic of using orthogonal HPLC for separating co-eluting impurities.
Conclusion
The successful purification of synthetic this compound to a high degree of purity is achievable through a systematic and multi-step approach. The combination of solid-phase extraction for initial clean-up followed by two orthogonal HPLC steps provides a robust method for removing challenging impurities. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists involved in the development of this compound and other cyclic depsipeptides. Careful optimization of the chromatographic conditions at each step will be crucial for maximizing both yield and purity.
References
- 1. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 2. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Classification of Cyclic Depsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
Application Note: Structural Characterization of a Himanimide C Analog by NMR and Mass Spectrometry
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Himanimide C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Himanimide C synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is based on a flexible and stereoselective strategy. The key steps involve a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD), followed by a Suzuki cross-coupling reaction, and a final saponification and cyclization sequence to form the N-hydroxymaleimide core.[1][2]
Q2: What are the critical reactions in the synthesis of this compound where yield loss is common?
The most critical steps impacting the overall yield are:
-
Copper-mediated tandem vicinal difunctionalization: This step forms the key tetrasubstituted vinyl iodide intermediate. Achieving high stereoselectivity and yield can be challenging.[2]
-
Saponification of the diester intermediate: This step is reported to be low-yielding due to the chemical sensitivity of the unsaturated chain of the molecule.[2]
-
Purification of intermediates and the final product: Loss of material during purification steps, especially with complex mixtures, can significantly reduce the overall yield.
Troubleshooting Guides
Copper-Mediated Tandem Vicinal Difunctionalization
This key step involves the reaction of an organocuprate, formed from a Grignard reagent and a copper salt, with DMAD, followed by quenching with iodine to yield a tetrasubstituted vinyl iodide.[2]
Problem 1: Low yield of the desired vinyl iodide intermediate.
-
Possible Cause A: Incomplete formation of the organocuprate.
-
Solution: Ensure the Grignard reagent is freshly prepared or titrated to determine its exact concentration. Use high-quality, anhydrous solvents and reagents. The reaction for organocuprate formation may require longer reaction times than initially expected.[2] It is also crucial to maintain the reaction at a low temperature (e.g., -40 °C) to ensure the stability of the organocuprate.
-
-
Possible Cause B: Competing side reactions.
-
Solution: The addition of the organocuprate to DMAD should be performed at a very low temperature (e.g., -78 °C) to minimize side reactions. The subsequent addition of the iodine solution should also be slow and controlled at the same low temperature.[2]
-
-
Possible Cause C: Poor quality of reagents.
-
Solution: Use freshly opened or purified solvents and reagents. Copper(I) bromide dimethyl sulfide complex (CuBr·Me₂S) should be of high purity. DMAD can be distilled before use to remove any impurities.
-
Problem 2: Formation of multiple isomers instead of the desired single isomer.
-
Possible Cause: Reaction temperature is too high.
-
Solution: Strict temperature control is crucial for stereoselectivity. Ensure the reaction mixture is maintained at -78 °C throughout the addition of DMAD and iodine.[2]
-
Experimental Workflow for Copper-Mediated Tandem Vicinal Difunctionalization
Caption: Workflow for the key copper-mediated reaction.
Suzuki Cross-Coupling Reaction
This step couples the vinyl iodide intermediate with a boronic acid derivative.
Problem: Low yield of the coupled diester product.
-
Possible Cause A: Inactive catalyst.
-
Solution: Use a fresh batch of the palladium catalyst (e.g., Pd(PPh₃)₄). Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
-
-
Possible Cause B: Poor quality of the boronic acid.
-
Solution: Boronic acids can dehydrate to form boroxines, which are less reactive. Store boronic acids in a desiccator and consider using them as freshly prepared as possible.
-
-
Possible Cause C: Inefficient phase transfer.
-
Solution: The reaction is typically run in a biphasic system (e.g., toluene/ethanol/aqueous Na₂CO₃).[2] Vigorous stirring is essential to ensure efficient mixing and reaction between the organic and aqueous phases.
-
Saponification and Cyclization
This final sequence involves the hydrolysis of the ester groups followed by cyclization with hydroxylamine to form the N-hydroxymaleimide ring.
Problem: Low yield of this compound during saponification.
-
Possible Cause: Degradation of the unsaturated backbone.
-
Solution: The original synthesis reports a low yield (40%) for this step due to the sensitivity of the polyene chain.[2] It is recommended to use milder saponification conditions. This could include using a weaker base, a lower reaction temperature, or a shorter reaction time. Careful monitoring of the reaction by TLC or LC-MS is crucial to avoid over-reaction and degradation.
-
Quantitative Data Summary
| Step | Reagents & Conditions | Reported Yield | Reference |
| Vinyl Iodide Formation | Benzylmagnesium chloride, CuBr·Me₂S, DMAD, I₂ in THF, -78 °C | 50% | [2] |
| Suzuki Coupling | Vinyl iodide, (E)-pent-1-enyl benzodioxaborole, Pd(OAc)₂, PPh₃, K₂CO₃ in EtOH | Not specified | [2] |
| Alternative Suzuki Coupling | Vinyl iodide, boronic acid 21, Pd(TPP)₄ in toluene/ethanol/Na₂CO₃ (2M) | Not specified | [2] |
| Saponification, Cyclization & Amidation | Diester 25, 1) NaOH 2N, reflux; 2) HCl 1N; 3) Hydroxylamine phosphate, water, reflux | 40% (saponification) | [2] |
Detailed Experimental Protocols
Key Experiment: Copper-Mediated Tandem Vicinal Difunctionalization to form Vinyl Iodide (12)
-
Preparation of the Grignard Reagent: Prepare benzylmagnesium chloride from benzyl chloride and magnesium turnings in anhydrous THF under an inert atmosphere.
-
Organocuprate Formation: In a separate flask, dissolve CuBr·Me₂S in anhydrous THF and cool to -40 °C. To this solution, add the freshly prepared Grignard reagent dropwise, maintaining the temperature at -40 °C. Stir the resulting mixture for 30 minutes.
-
Addition of DMAD: Cool the organocuprate solution to -78 °C. Add a solution of dimethyl acetylenedicarboxylate (DMAD) in anhydrous THF dropwise over a period of time, ensuring the temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 40 minutes.
-
Iodine Quench: Prepare a solution of iodine in anhydrous THF. Add this solution to the reaction mixture dropwise over 30 minutes at -78 °C. Continue stirring at this temperature for an additional 90 minutes.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the vinyl iodide intermediate 12 .[2]
Logical Relationship for Troubleshooting Low Yield in the Key Step
Caption: Troubleshooting low yield in the difunctionalization.
Purification Guidelines
General Considerations:
-
TLC Monitoring: Throughout the synthesis, closely monitor the progress of each reaction using thin-layer chromatography (TLC) to determine the optimal reaction time and identify the formation of byproducts.
-
Column Chromatography: For the purification of non-polar to moderately polar intermediates, silica gel column chromatography is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally recommended.
-
HPLC for Final Product: For the final purification of this compound and its analogues, High-Performance Liquid Chromatography (HPLC) is recommended to achieve high purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental conditions and safety protocols.
References
Overcoming low yield in the saponification step of Himanimide C synthesis.
Welcome to the technical support center for the synthesis of Himanimide C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this promising natural product. This guide focuses specifically on overcoming low yields in the critical saponification step.
Frequently Asked Questions (FAQs)
Q1: What is the established protocol for the saponification step in the synthesis of this compound?
A1: The established protocol involves the hydrolysis of the diester intermediate (25) using 2 N sodium hydroxide (NaOH) at reflux for 4 hours. This is followed by acidification with 1 N hydrochloric acid (HCl) at room temperature. This process yields the dicarboxylic acid necessary for the subsequent cyclization and amide formation to produce this compound.
Q2: What are the most likely causes for a low yield in the saponification of the this compound precursor?
A2: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The saponification may not have gone to completion due to insufficient reaction time, temperature, or base concentration.
-
Steric Hindrance: The structure of the diester precursor to this compound may present steric challenges, slowing down the rate of hydrolysis.[1][2][3][4][5]
-
Side Reactions: Undesired side reactions may be consuming the starting material or the product.
-
Difficult Work-up: Issues during the acidification and extraction phase can lead to loss of the desired dicarboxylic acid product.
Q3: How does steric hindrance affect the saponification reaction?
A3: Steric hindrance around the ester's carbonyl group can impede the approach of the hydroxide ion, which is the nucleophile in this reaction.[1][2][3][4][5] This can significantly slow down the rate of hydrolysis, leading to an incomplete reaction under standard conditions. For complex molecules like the precursor to this compound, bulky neighboring groups can create a sterically hindered environment.
Q4: Is the saponification reaction reversible?
A4: Under basic conditions, the saponification of an ester is effectively an irreversible reaction.[6][7][8] This is because the carboxylic acid formed is immediately deprotonated by the strong base to form a carboxylate salt.[9][10] This salt is resonance-stabilized and shows little tendency to react with the alcohol byproduct to reform the ester.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in the saponification step.
Problem: The yield of the dicarboxylic acid is significantly lower than expected.
Caption: A stepwise workflow for troubleshooting low yields.
Step 1: Verify Reaction Completion
-
Question: How can I determine if the saponification reaction has gone to completion?
-
Answer: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The complete disappearance of the starting diester spot/peak indicates the reaction is complete. If starting material is still present after the standard 4-hour reflux, the reaction is incomplete.
Step 2: Optimize Reaction Conditions
If the reaction is incomplete, consider the following optimization strategies. The following table summarizes parameters that can be adjusted.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reaction Time | 4 hours | > 4 hours (e.g., 6, 8, or 24 hours) | Allows more time for the hydrolysis of sterically hindered esters. |
| Temperature | Reflux (~100 °C in water) | Maintain reflux | Higher temperatures increase reaction rates. Reflux is likely the maximum practical temperature. |
| Base Concentration | 2 N NaOH | 3-5 N NaOH | Increases the concentration of the hydroxide nucleophile, which can accelerate the reaction rate. |
| Solvent | Water | Co-solvent system (e.g., THF/water, Dioxane/water) | Can improve the solubility of the organic substrate in the aqueous base, increasing reaction efficiency. |
-
Question: I have extended the reaction time, but the yield is still low. What should I try next?
-
Answer: Increasing the concentration of the sodium hydroxide solution can be effective. A higher concentration of the hydroxide ion can increase the frequency of collisions with the ester's carbonyl group, potentially accelerating the reaction. Additionally, consider using a co-solvent to improve the solubility of your starting material.
Step 3: Evaluate the Work-up Procedure
-
Question: My reaction appears to be complete, but the isolated yield is poor. What could be wrong with my work-up?
-
Answer: The dicarboxylic acid product may be partially soluble in the aqueous phase, especially if it is a relatively polar molecule.
-
Acidification: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after the addition of HCl. This ensures the carboxylate salt is fully protonated to the less water-soluble carboxylic acid.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (at least 3-5 times) to maximize the recovery of the product from the aqueous layer.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.
-
Step 4: Investigate Potential Side Reactions
-
Question: I've optimized the reaction and work-up, but the yield remains unsatisfactory. Are there any side reactions I should be aware of?
-
Answer: While saponification is generally a robust reaction, other base-sensitive functional groups in the molecule could potentially react. However, in the known precursor for this compound, the primary concern is incomplete hydrolysis. If you have modified the structure, carefully consider the stability of all functional groups under strongly basic conditions at high temperatures.
Experimental Protocols
Protocol 1: Standard Saponification of this compound Precursor
-
To a solution of the diester intermediate in a suitable round-bottom flask, add a 2 N aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 1-2 with a 1 N HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
Protocol 2: Optimized Saponification for Hindered Esters
-
Dissolve the diester intermediate in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add a 4 N aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring for completion.
-
Cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with 1 N HCl.
-
Extract thoroughly with ethyl acetate (5 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Saponification Mechanism
The diagram below illustrates the generally accepted mechanism for the base-promoted hydrolysis of an ester.
Caption: Mechanism of base-promoted ester hydrolysis.
References
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Suzuki Coupling for Complex Molecule Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry, particularly in the synthesis of complex molecules such as Himanimide C and other natural products.
Frequently Asked Questions (FAQs)
Q1: What is the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[1][2][3] It is a versatile and widely used method for forming carbon-carbon bonds, especially for the synthesis of biaryls, polyolefins, and styrenes.[3][4]
Q2: What are the key components of a Suzuki coupling reaction?
A typical Suzuki coupling reaction consists of the following components:
-
Aryl or Vinyl Halide/Triflate: The electrophilic coupling partner.
-
Organoboron Reagent: The nucleophilic coupling partner (boronic acid, boronic ester, etc.).[5]
-
Palladium Catalyst: The catalyst that facilitates the reaction (e.g., Pd(PPh₃)₄, Pd(OAc)₂).[6][7]
-
Ligand: A coordinating molecule that stabilizes the palladium catalyst and influences its reactivity (e.g., phosphine ligands).[6][8][9]
-
Base: Required to activate the organoboron reagent (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5][10]
-
Solvent: A suitable solvent or solvent mixture to dissolve the reactants (e.g., toluene, THF, dioxane, often with water).[5]
Q3: What are the most common side reactions in Suzuki coupling?
Common side reactions include:
-
Homocoupling: The coupling of two identical organoboron or organohalide molecules.[11]
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct.[5][11]
-
Dehalogenation: The reduction of the organohalide starting material.[5][11]
-
β-Hydride Elimination: A decomposition pathway for alkylboron reagents containing β-hydrogens.[6]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the desired coupled product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[12] |
| Suboptimal Ligand | The choice of ligand is crucial. For sterically hindered substrates or less reactive aryl chlorides, consider using bulky, electron-rich phosphine ligands like Buchwald or SPhos ligands.[9][10] A ligand screen may be necessary to identify the optimal choice for your specific substrates. |
| Inappropriate Base | The base plays a critical role in the transmetalation step. If using a boronic acid, a base is necessary.[13] The strength and solubility of the base can impact the reaction rate and yield. Consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄, especially for challenging couplings.[14] |
| Poor Solvent Choice | The solvent system must be able to dissolve all reactants to a reasonable extent. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often effective.[14] For substrates with poor solubility, consider higher boiling point solvents like DMF, but be mindful of potential side reactions at elevated temperatures.[15] |
| Protodeboronation of Boronic Acid | This is a common issue, especially with electron-rich or heteroaryl boronic acids.[5] Using a boronic ester (e.g., pinacol ester) can improve stability.[16] Alternatively, using anhydrous conditions and a non-aqueous base like KF can mitigate this side reaction.[13] |
Formation of Byproducts
Problem: Significant formation of homocoupled, dehalogenated, or other unwanted byproducts is observed.
Possible Causes and Solutions:
| Byproduct | Cause | Recommended Action |
| Homocoupling of Boronic Acid | This can be promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this side reaction.[11] | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., under argon or nitrogen).[14] |
| Dehalogenation of Aryl Halide | Can occur in the presence of hydride sources. Some bases or solvents can act as hydride donors at elevated temperatures. | Use a different base or solvent system. Ensure the purity of all reagents. |
| Protodeboronation Product | The boronic acid is unstable under the reaction conditions. | As mentioned above, switch to a more stable boronic ester or use anhydrous conditions with a suitable base.[16][17] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid. The specific conditions may require optimization for your particular substrates.
Reagents and Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O) to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A troubleshooting flowchart for common Suzuki coupling issues.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Palladium Catalysis for Himanimide C Synthesis
Welcome to the technical support center for optimizing palladium-catalyzed reactions in the synthesis of Himanimide C. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the key palladium-catalyzed step in the published synthesis of this compound?
A1: The synthesis of this compound utilizes a Suzuki cross-coupling reaction as a crucial step. This reaction couples an iodo diester intermediate with a boronic acid to form the tetrasubstituted olefin core of the molecule.[1]
Q2: Which palladium catalyst and conditions were successfully used in the synthesis of this compound?
A2: The reported synthesis successfully employed Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, as the catalyst. The reaction was carried out in a solvent mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate at reflux temperature.[1]
Q3: Are there common side reactions to be aware of during the Suzuki coupling for this compound?
A3: While the published synthesis does not detail specific side reactions during the Suzuki coupling, general issues in similar reactions can include homocoupling of the boronic acid, deborylation of the boronic acid, and decomposition of the palladium catalyst, which can lead to the formation of palladium black.
Q4: The saponification step after the Suzuki coupling is reported to have a low yield. Is this related to the palladium catalyst?
A4: The reported low yield (40%) in the saponification step is attributed to the chemical sensitivity of the unsaturated chain of the molecule, not the preceding palladium-catalyzed reaction.[1] However, ensuring complete removal of the palladium catalyst from the Suzuki coupling product is crucial, as residual palladium could potentially interfere with subsequent steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the palladium-catalyzed Suzuki coupling for the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of Pd(PPh₃)₄. Ensure proper storage of the catalyst under an inert atmosphere to prevent oxidation. |
| Insufficient Base | Ensure the sodium carbonate solution is freshly prepared and at the correct concentration (2M). The base is critical for the transmetalation step in the catalytic cycle. | |
| Poor Quality Reagents | Verify the purity of the iodo diester and boronic acid starting materials. Impurities can poison the catalyst. | |
| Presence of Oxygen | Thoroughly degas the solvent mixture and reaction vessel before adding the catalyst. Oxygen can deactivate the Pd(0) catalyst. | |
| Formation of Palladium Black | Catalyst Decomposition | This indicates the aggregation of Pd(0) into an inactive form. Consider using a different phosphine ligand that is more sterically hindering or electron-rich to stabilize the palladium center. Lowering the reaction temperature slightly, if tolerated by the substrates, may also help. |
| Incomplete Conversion | Insufficient Catalyst Loading | While the reported synthesis uses 2.5 mol % of the catalyst, increasing the loading to 5 mol % may improve conversion for less reactive substrates or if minor impurities are present.[1] |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS. If starting material remains, extend the reaction time beyond the reported 2 hours.[1] | |
| Homocoupling of Boronic Acid | Presence of Oxygen | Rigorous degassing is crucial to minimize this side reaction, which is often promoted by oxygen. |
| Inappropriate Reaction Conditions | If homocoupling is a significant issue, consider lowering the reaction temperature or screening different bases (e.g., K₃PO₄, Cs₂CO₃). |
Experimental Protocols
Key Experiment: Suzuki Cross-Coupling for this compound Precursor
This protocol is adapted from the published synthesis of this compound.[1]
Materials:
-
Iodo diester intermediate
-
Boronic acid intermediate[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Standard reflux apparatus with condenser and inert gas (Nitrogen or Argon) inlet
Procedure:
-
In a round-bottom flask, dissolve the iodo diester and 1.1 equivalents of the boronic acid in a 3:1 mixture of toluene and ethanol.
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃), equivalent to 1 part of the total toluene/ethanol volume.
-
Degas the resulting mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (2.5 mol %).
-
Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diester.
Visualizations
Caption: Experimental workflow for the Suzuki cross-coupling step in this compound synthesis.
Caption: Troubleshooting logic for optimizing the Suzuki coupling in this compound synthesis.
References
Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of boronic acid instability in Suzuki-Miyaura cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of boronic acid instability and the principles behind stabilization strategies.
Q1: What are the primary reasons my boronic acid is unstable? Boronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and shelf-life. The most common pathways are:
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[1] This side reaction is a frequent cause of reduced yield in Suzuki couplings.[2]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air, converting the boronic acid into an alcohol or phenol (R-B(OH)₂ → R-OH).[3]
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[4][5] While this process is often reversible and may not always affect reactivity, it complicates accurate mass measurement and stoichiometry calculations.[5]
Q2: What are the common signs of boronic acid decomposition? Decomposition can manifest in several ways during your experiment:
-
Consistently low or no yield of the desired coupled product.
-
The appearance of a significant amount of protodeboronated side product (Ar-H) in your reaction mixture.[6]
-
Formation of homocoupled products (Ar-Ar from the boronic acid partner).[6]
-
Inconsistent results between different batches or even when using the same batch over time.[3]
-
Physical changes in the material, such as discoloration or change in consistency, upon storage.
Q3: How can I protect my boronic acid from degradation? Several strategies exist to enhance stability, primarily by converting the boronic acid into a more robust derivative. These derivatives act as "protecting groups" that can be removed in situ during the coupling reaction.[5]
-
Boronic Esters: Converting boronic acids into esters, such as pinacol esters, increases stability against protodeboronation and oxidation.[7][8] Pinacol esters are among the most popular protected forms and are often stable enough for silica gel chromatography.[5]
-
Organotrifluoroborates (R-BF₃K): These salts show enhanced stability compared to their boronic acid counterparts and are often used in "slow release" strategies.[1]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable derivatives that are unreactive under many standard coupling conditions but can be deprotected with a mild aqueous base to slowly release the boronic acid.[3][6]
-
Diethanolamine (DABO) Boronates: Complexing boronic acids with inexpensive diethanolamine creates air- and water-stable crystalline solids that can often be used directly in Suzuki couplings with a protic co-solvent.[9][10]
Q4: What are MIDA boronates and what makes them so effective? N-methyliminodiacetic acid (MIDA) boronates are highly stable derivatives of boronic acids.[11][12] Their exceptional stability comes from the formation of a dative bond between the MIDA nitrogen atom and the empty p-orbital of the boron atom.[6] This intramolecular coordination shields the boron center, making MIDA boronates remarkably stable to air, moisture, and even silica gel chromatography.[3] They are often described as indefinitely stable on the benchtop.[3][11][12]
A key advantage of MIDA boronates is their use in a "slow-release" strategy.[2] They remain intact under anhydrous coupling conditions but are readily hydrolyzed by a mild aqueous base to slowly liberate the free boronic acid in situ.[6][13] This keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing side reactions like protodeboronation.[1][6]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura coupling that may be related to boronic acid instability.
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or No Yield | Boronic Acid Decomposition: The boronic acid may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.[2][3] | 1. Verify Purity: Check the purity of the boronic acid by NMR or another analytical method. 2. Use a Stabilized Form: If the boronic acid is known to be unstable (e.g., many heteroaryl boronic acids[1][8]), switch to a more robust derivative like a pinacol ester or a MIDA boronate.[5][7] 3. Optimize Conditions: Ensure the reaction is thoroughly degassed to remove oxygen. Use a base and solvent system known to be effective for slow release if using a protected boronate.[13] |
| Inconsistent Yields | Variable Reagent Quality: The boronic acid is likely degrading on the benchtop, leading to different effective concentrations of the active reagent in each experiment.[3] | 1. Use Fresh Reagent: Use freshly prepared or newly purchased boronic acid for each reaction. 2. Switch to a Bench-Stable Derivative: Convert the boronic acid to a MIDA boronate, which is known to be indefinitely bench-stable and provides highly reproducible results.[3] 3. Improve Storage: Store all boronic acids under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer, protected from light. |
| Major Side Products Observed (Protodeboronation or Homocoupling) | High Concentration of Unstable Boronic Acid: The free boronic acid is present at a concentration high enough to favor decomposition pathways (protodeboronation, homocoupling) over the desired cross-coupling.[2][6] | 1. Implement a Slow-Release Strategy: Use a MIDA boronate or an organotrifluoroborate with reaction conditions tailored for the slow, controlled release of the active boronic acid.[1][2] This strategy is specifically designed to minimize the concentration of the free boronic acid and suppress these side reactions.[6] 2. Adjust Reaction Parameters: Modifying the base, solvent, or temperature can sometimes alter the relative rates of cross-coupling versus decomposition. However, switching to a stabilized boronate is a more robust solution. |
Section 3: Data Presentation & Experimental Protocols
Comparative Stability of Boronic Acid Derivatives
The choice of boron reagent significantly impacts experimental success and reproducibility. The following table summarizes the qualitative and quantitative stability of common boronic acid forms.
| Feature | Free Boronic Acid | Pinacol Boronic Ester | MIDA Boronate |
| Handling | Often crystalline solids, but can be difficult to purify.[5] | Generally stable, crystalline solids or oils.[7] | Free-flowing, highly crystalline solids.[14] |
| Stability to Air/Moisture | Variable; many are prone to oxidation and protodeboronation.[3][8] | More stable than boronic acids.[5][7] | Exceptionally stable; can be handled on the benchtop in air indefinitely.[3][11][12] |
| Stability to Chromatography | Generally unstable.[5] | Stable enough for silica gel purification.[5] | Universally compatible with silica gel chromatography.[3][14] |
| Quantitative Stability | Many classes show significant decomposition after just 15 days of benchtop storage.[3] | Can be stored for extended periods (e.g., up to 60 days in air).[7] | >95% purity observed after ≥60 days of benchtop storage under air.[3] |
| Primary Use Case | Direct use in coupling when known to be stable. | A general-purpose protected form for improved stability.[8] | For highly unstable boronic acids and iterative cross-coupling via slow release.[2][6] |
Key Experimental Protocol: Synthesis of a MIDA Boronate
This protocol provides a general method for converting an unstable boronic acid into its highly stable MIDA boronate counterpart, adapted from established procedures.[14][15]
Objective: To protect an arylboronic acid with N-methyliminodiacetic acid (MIDA) to improve its stability and handling properties.
Materials:
-
Arylboronic acid (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial suitable for heating (e.g., Monowave or sealed tube)
-
Magnetic stirrer bar
Procedure:
-
Preparation: To a reaction vial containing a magnetic stirrer bar, add the arylboronic acid (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous DMF (1-2 mL) to dissolve the solids.
-
Reaction: Seal the vial and heat the reaction mixture to 110-160 °C. The reaction time is typically short, often around 10-30 minutes.[15] Monitor the reaction by TLC or LCMS if desired. The goal is to drive off the water that is formed during the esterification.
-
Work-up: Cool the reaction mixture to room temperature. Remove the DMF solvent under high vacuum (e.g., using a rotary evaporator or a smart evaporator).[15]
-
Purification: The resulting MIDA boronate can often be purified by simple precipitation or recrystallization. For example, dissolving the residue in a minimal amount of a solvent like acetone and precipitating by adding an anti-solvent like diethyl ether can yield the pure product.[14] Alternatively, MIDA boronates are stable to silica gel column chromatography.[3]
-
Characterization: Confirm the structure of the resulting MIDA boronate using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Section 4: Visual Guides & Workflows
The following diagrams illustrate key concepts related to boronic acid instability and troubleshooting.
Caption: Common degradation pathways for boronic acids.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Caption: The MIDA boronate protection and slow-release strategy.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Himanimide C Scale-Up Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Himanimide C.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.
Synthesis
Question 1: We are experiencing a significant drop in yield during the saponification of the diester intermediate to this compound when moving from lab-scale to pilot-scale. What are the potential causes and solutions?
Answer:
A decrease in yield during the saponification step is a common challenge in the scale-up of this compound synthesis. The original lab-scale synthesis reported a modest yield of 40% for this step, and this can be exacerbated at larger scales.
Potential Causes:
-
Incomplete Saponification: At larger volumes, achieving uniform mixing and heat distribution becomes more challenging. This can lead to localized areas where the concentration of sodium hydroxide (NaOH) is insufficient or reaction temperatures are too low, resulting in incomplete hydrolysis of the diester.
-
Side Reactions: Prolonged reaction times or excessive temperatures, sometimes a consequence of inefficient heat transfer in large reactors, can lead to degradation of the desired product or the formation of byproducts. The unsaturated chain in the this compound precursor is particularly sensitive.
-
Product Precipitation/Isolation Issues: On a larger scale, effective precipitation and filtration of the product can be more complex, potentially leading to product loss during workup.
Troubleshooting & Solutions:
| Parameter | Recommendation | Rationale |
| Mixing | - Implement baffled reactors and optimize impeller design and speed. | Ensures homogeneous distribution of reactants and temperature, preventing localized "hot spots" or areas of low reagent concentration. |
| Temperature Control | - Utilize a jacketed reactor with precise temperature control. - Consider a gradual addition of the base to manage the exothermic reaction. | Maintains the optimal reaction temperature to promote the desired reaction while minimizing degradation and side reactions. |
| Reaction Monitoring | - Employ in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and the formation of the product. | Allows for precise determination of reaction completion, preventing unnecessarily long reaction times that can lead to byproduct formation. |
| Work-up Procedure | - Optimize the pH for precipitation. - Evaluate different filtration techniques (e.g., filter press) for efficient solid-liquid separation. | Maximizes the recovery of the this compound product from the reaction mixture. |
Question 2: During the copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD), we are observing inconsistent product quality and the formation of several byproducts. How can we improve the robustness of this key step at scale?
Answer:
The copper-mediated difunctionalization is a critical step in the synthesis of the this compound backbone. Maintaining consistency and minimizing byproducts are key to a successful scale-up.
Potential Causes of Inconsistency:
-
Catalyst Activity: The activity of the copper catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvents.
-
Stoichiometry: Inaccurate stoichiometry of reactants, especially at a larger scale, can lead to the formation of incompletely reacted intermediates or homocoupling byproducts.
-
Reaction Conditions: Variations in temperature, reaction time, and solvent quality can significantly impact the reaction outcome.
Troubleshooting & Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst & Reagents | - Use high-purity, anhydrous solvents and reagents. - Consider using a pre-activated catalyst or perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). | Minimizes catalyst deactivation and ensures consistent reaction kinetics. |
| Process Control | - Implement precise dosing systems for the addition of reactants. - Maintain a consistent temperature profile throughout the reaction. | Ensures reproducible reaction conditions and minimizes the formation of impurities. |
| Byproduct Analysis | - Characterize the major byproducts using techniques like LC-MS and NMR. | Understanding the structure of byproducts can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize them. |
Purification
Question 3: We are facing challenges in purifying this compound at a multi-gram scale. Column chromatography is proving to be inefficient and time-consuming. Are there alternative purification strategies?
Answer:
Purification of N-hydroxylated maleimides like this compound can be challenging due to their polarity and potential for instability. While column chromatography is effective at the lab scale, it often becomes a bottleneck during scale-up.
Alternative Purification Strategies:
-
Crystallization/Recrystallization: This is often the most scalable and cost-effective purification method for solid compounds.
-
Solvent Screening: A systematic screening of different solvent systems (single and mixed) is crucial to identify conditions that provide good recovery and high purity.
-
Seeding: Using seed crystals of high-purity this compound can promote crystallization and improve crystal size and purity.
-
-
Slurry Washes: Suspending the crude product in a solvent in which the impurities are soluble but the product has low solubility can be an effective purification step.
-
Preparative HPLC: While generally more expensive, preparative HPLC can be employed for high-purity requirements, especially for early-stage drug development.
Illustrative Purification Data (Representative Data):
| Purification Method | Scale | Purity (by HPLC) | Yield | Notes |
| Silica Gel Chromatography | 1 g | 98% | 75% | Effective for small scale, but labor-intensive and requires large solvent volumes for scale-up. |
| Recrystallization (Ethanol/Water) | 100 g | 99.5% | 85% | Scalable and cost-effective. Requires optimization of solvent ratio and cooling profile. |
| Slurry Wash (Ethyl Acetate) | 500 g | 95% | 90% | Good for removing highly soluble impurities. May require a subsequent recrystallization step for higher purity. |
Stability
Question 4: We have observed degradation of our purified this compound during storage. What are the likely degradation pathways and how can we improve its stability?
Answer:
The N-hydroxylated maleimide moiety in this compound is susceptible to degradation, particularly hydrolysis.
Degradation Pathways:
-
Hydrolysis: The maleimide ring can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH, to open the ring and form a maleamic acid derivative. This is a common degradation pathway for maleimides.
-
Thiol Exchange: If any thiol-containing impurities are present, they can react with the maleimide ring in a retro-Michael reaction, leading to the formation of adducts.
Strategies for Improving Stability:
-
Storage Conditions: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.
-
pH Control: Maintain a neutral pH environment during the final purification and isolation steps.
-
Purity: Ensure high purity of the final product, as impurities can sometimes catalyze degradation.
Experimental Protocols
Key Experiment: Saponification of Diester Intermediate (Pilot Scale)
Objective: To hydrolyze the diester precursor to yield this compound.
Materials:
-
Diester Intermediate (1.0 kg)
-
Sodium Hydroxide (NaOH) pellets (300 g)
-
Deionized Water (10 L)
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethanol (for recrystallization)
Equipment:
-
20 L jacketed glass reactor with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Drying oven
Procedure:
-
Charge the 20 L reactor with the diester intermediate (1.0 kg).
-
Add 5 L of deionized water and begin stirring.
-
Prepare a 2 M NaOH solution by carefully dissolving NaOH pellets (300 g) in 5 L of deionized water in a separate container (exothermic reaction, cool as needed).
-
Slowly add the NaOH solution to the reactor over a period of 1 hour, maintaining the internal temperature at 40-45°C using the jacketed cooling system.
-
After the addition is complete, maintain the reaction mixture at 45°C and monitor the reaction progress by HPLC every hour.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Slowly add 1 M HCl to the reaction mixture to adjust the pH to approximately 3-4, at which point the product will precipitate.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Filter the solid product and wash the filter cake with 2 x 2 L of cold deionized water.
-
Dry the crude product in a vacuum oven at 40°C until a constant weight is achieved.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
Visualizations
Logical Workflow for Troubleshooting Low Saponification Yield
Caption: Troubleshooting workflow for low saponification yield.
Antifungal Signaling Pathway of Maleimide Derivatives
Improving the stability and solubility of Himanimide C for biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability and solubility of Himanimide C in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I add it to my aqueous assay buffer. How can I improve its solubility?
A1: this compound is a largely hydrophobic molecule with predicted low aqueous solubility. Precipitation is a common issue. Here are several strategies to address this:
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. When preparing your working solution, ensure the final concentration of the organic solvent in your aqueous buffer is low (typically ≤1%) to avoid solvent effects on your biological system.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound itself does not have strongly acidic or basic moieties, exploring a pH range around physiological pH (e.g., 6.8-7.8) might reveal a pH at which solubility is improved without compromising the compound's activity or the integrity of your assay.
-
Formulation with Excipients: For in vitro assays, excipients like cyclodextrins can be used to encapsulate the hydrophobic molecule and increase its apparent solubility. For more complex applications, formulation strategies such as the preparation of solid dispersions or lipid-based formulations (e.g., liposomes) can be considered.
Q2: I'm observing a loss of this compound activity over the course of my multi-day experiment. What could be the cause and how can I mitigate it?
A2: A time-dependent loss of activity is likely due to the poor metabolic stability of this compound, as has been noted in the scientific literature. The maleimide group, in particular, can be susceptible to degradation. Consider the following:
-
Minimize Incubation Time: If possible, design your experiments with shorter incubation times to minimize the impact of degradation.
-
Replenish the Compound: For longer-term experiments, consider replacing the media with freshly prepared this compound solution at regular intervals.
-
Assess Stability Under Your Conditions: It is crucial to perform a stability study of this compound in your specific assay medium. This can be done by incubating the compound in the medium for different durations, followed by analysis of the remaining intact compound by HPLC.
Q3: Can I use detergents to solubilize this compound for my cell-based assays?
A3: The use of detergents to solubilize compounds for cell-based assays should be approached with caution. While low concentrations of mild non-ionic detergents (e.g., 0.01 - 0.05% Tween-20 or Triton X-100) might aid solubility in enzymatic assays, these concentrations can be cytotoxic in cell-based assays. It is recommended to first exhaust other options like using co-solvents (e.g., DMSO) at a low final concentration. If detergents are necessary, a dose-response experiment should be performed to determine the maximum non-toxic concentration for your specific cell line.
Troubleshooting Guides
Problem: Inconsistent results or lower than expected potency of this compound.
This issue is often linked to problems with compound stability and solubility. The following troubleshooting workflow can help identify and resolve the root cause.
Methods to prevent the degradation of the maleimide ring in Himanimide C.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the maleimide ring in Himanimide C. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the degradation of this compound during your experiments.
Question: I am observing a loss of this compound activity or concentration in my assay. What are the likely causes?
Answer: The primary cause of this compound degradation is the instability of its N-hydroxylated maleimide ring. Two main degradation pathways are likely:
-
Retro-Michael Addition (Thiol Exchange): If your experimental system contains free thiols (e.g., from cysteine residues in proteins, or thiol-containing buffers), the thiol-maleimide bond can reverse, leading to the release of this compound. This is a common issue in biological assays or in the presence of reducing agents.
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, particularly at neutral to high pH, the maleimide ring itself can undergo hydrolysis, rendering it unreactive for its intended Michael addition with a target thiol.
To troubleshoot this, consider the following workflow:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for the maleimide ring in this compound?
A1: The maleimide ring is susceptible to two main degradation pathways:
-
Retro-Michael Addition: This is the reversal of the Michael addition reaction, especially in the presence of other nucleophiles like thiols. This can lead to the exchange of the this compound from its intended target to another thiol-containing molecule.
-
Hydrolysis: In aqueous solutions, the maleimide ring can be opened by hydrolysis.[1] This susceptibility to hydrolysis increases with rising pH.[1] If ring-opening occurs before the reaction with a thiol, the resulting maleic amide is no longer reactive.[1]
Q2: How can I prevent the degradation of the maleimide ring before conjugation?
A2: To maintain the reactivity of the maleimide ring before its intended reaction, consider the following:
-
pH Control: The thiol-maleimide reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[1] Above pH 7.5, the maleimide group can react with amines, and the rate of hydrolysis of the maleimide ring increases.[1]
-
Solvent: For storage, it is recommended to keep this compound in an anhydrous, biocompatible organic solvent such as DMSO to prevent hydrolysis.[2]
Q3: Once I have formed a conjugate with this compound, how can I stabilize it?
A3: The thiosuccinimide linkage formed after the reaction of a maleimide with a thiol can be unstable and undergo retro-Michael addition. To stabilize this conjugate, you can intentionally induce ring-opening hydrolysis to form a stable succinamic acid thioether.[3][4] This hydrolyzed product is resistant to thiol exchange.[3][4]
Q4: How does the N-hydroxy group on this compound affect its stability compared to other maleimides?
A4: While specific data for N-hydroxylated maleimides like this compound is limited, studies on other N-substituted maleimides show that the nature of the substituent significantly impacts stability. For instance, N-aryl maleimides have been shown to form more stable conjugates than N-alkyl maleimides.[5] The electron-withdrawing nature of the N-substituent can accelerate the rate of the stabilizing ring-opening hydrolysis.[3] The N-hydroxy group in this compound is also an electron-withdrawing group, which may favorably influence the rate of stabilizing hydrolysis post-conjugation.
Quantitative Data on Maleimide Stability
| Maleimide Type | Condition | Observation | Reference |
| N-aryl maleimide conjugates | Incubation in thiol-containing buffer and serum at 37°C for 7 days | < 20% deconjugation | [5] |
| N-alkyl maleimide conjugates | Incubation in thiol-containing buffer and serum at 37°C for 7 days | 35-67% deconjugation | [5] |
| Conjugates with electron-withdrawing N-substituents | Post-hydrolysis | Half-lives of over two years | [3] |
| Conjugates from conventional N-alkyl maleimides | Post-hydrolysis | Half-lives of over one week | [3] |
Experimental Protocols
Protocol for Monitoring this compound Stability
This protocol allows for the assessment of this compound stability under various conditions.
Materials:
-
This compound stock solution (in anhydrous DMSO)
-
Buffers of varying pH (e.g., pH 6.5, 7.4, 8.0)
-
Thiol-containing solution (e.g., glutathione or cysteine in buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath
Procedure:
-
Prepare working solutions of this compound in the desired buffers at a known concentration.
-
For thiol exchange studies, add a molar excess of the thiol-containing solution to the this compound buffer solution.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining intact this compound and the formation of any degradation products.
-
Plot the concentration of intact this compound over time to determine its stability under each condition.
Protocol for Post-Conjugation Stabilization by Hydrolysis
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to form a more stable conjugate.
Materials:
-
Purified this compound conjugate
-
Buffer with a slightly basic pH (e.g., pH 8.0-8.5)
-
Incubator or water bath
-
Analytical method to confirm ring opening (e.g., HPLC-MS)
Procedure:
-
After forming the this compound conjugate and purifying it from excess reactants, dissolve it in a buffer with a pH of 8.0-8.5.
-
Incubate the solution at 37°C for a predetermined time (this may require optimization, but several hours to overnight is a typical starting point).
-
Monitor the progress of the hydrolysis by HPLC-MS, looking for the mass increase corresponding to the addition of a water molecule.
-
Once the hydrolysis is complete, adjust the pH back to the desired range for your application and storage.
References
Refining the purification process of Himanimide C from crude extracts.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of Himanimide C from crude extracts. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the isolation and purification of this potent antifungal and antibacterial compound.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a maleimide-containing natural product.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound in Crude Extract | Inefficient initial extraction from fungal biomass. | Optimize the extraction solvent. A combination of polar and non-polar solvents (e.g., ethyl acetate-methanol mixture) can be more effective. Increase the extraction time and/or the number of extraction cycles. |
| Degradation of this compound during extraction. | The maleimide ring can be susceptible to nucleophilic attack. Avoid harsh pH conditions and high temperatures during extraction. Consider using a buffered extraction solvent (pH 6-7). | |
| Poor Separation During Column Chromatography | Inappropriate stationary or mobile phase. | For initial fractionation by normal-phase chromatography, ensure the silica gel is properly activated. Optimize the solvent gradient. A step gradient of hexane-ethyl acetate followed by ethyl acetate-methanol is a good starting point. For reversed-phase chromatography, a C18 column with a water-acetonitrile or water-methanol gradient is recommended. |
| Co-elution with other fungal metabolites. | If co-elution persists, consider using a different chromatographic technique, such as size-exclusion chromatography or counter-current chromatography, to separate compounds with similar polarities but different sizes or partition coefficients. | |
| Loss of this compound Activity Post-Purification | Degradation of the purified compound. | This compound, like other maleimides, can react with thiols. Avoid using thiol-containing reagents (e.g., dithiothreitol, β-mercaptoethanol) in buffers. Store the purified compound in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures (-20°C or below) and protected from light. |
| Presence of quenching impurities. | Even in small amounts, certain impurities can interfere with biological assays. Ensure the final product is of high purity by performing a final polishing step with preparative HPLC. | |
| Peak Tailing or Broadening in HPLC | Column overload or degradation. | Reduce the sample load on the HPLC column. If the problem persists, the column may be degraded and require replacement. |
| Incompatible mobile phase. | Ensure the mobile phase is fully compatible with the sample and the column. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. | |
| Irreproducible Purification Results | Variability in fungal culture conditions. | Standardize the fungal fermentation conditions, including media composition, temperature, pH, and incubation time, as these can significantly impact the production of secondary metabolites like this compound. |
| Inconsistent quality of solvents and reagents. | Use high-purity solvents and reagents for all purification steps to ensure reproducibility. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude fungal extract?
A1: A common strategy involves a multi-step process beginning with solvent extraction of the fungal biomass, followed by a series of chromatographic separations.[1] A typical workflow would be:
-
Extraction: Liquid-liquid or solid-liquid extraction of the fungal culture with a suitable organic solvent (e.g., ethyl acetate).
-
Prefractionation: Initial separation of the crude extract using open column chromatography on silica gel with a step-wise gradient of non-polar to polar solvents.
-
Fractionation: Further purification of the this compound-containing fractions using medium-pressure liquid chromatography (MPLC) or flash chromatography.
-
Final Purification: High-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain highly pure this compound.
Q2: this compound is a maleimide-containing compound. Are there any specific precautions I should take during its purification?
A2: Yes, the maleimide group is reactive towards thiols. It is crucial to avoid any buffers or reagents containing thiol groups, such as dithiothreitol (DTT) or β-mercaptoethanol, as they will react with your target compound, leading to loss of yield and activity.
Q3: My purified this compound seems to lose its antifungal activity over time. How can I improve its stability?
A3: The loss of activity is likely due to degradation. To enhance stability, store the purified this compound as a dry solid or in a non-nucleophilic solvent (e.g., anhydrous DMSO) at -20°C or -80°C under an inert atmosphere (argon or nitrogen). Protect it from light. Avoid repeated freeze-thaw cycles.
Q4: I am observing a very complex mixture in my crude extract, making it difficult to isolate this compound. What can I do?
A4: Complex crude extracts are common in natural product isolation. Consider a preliminary clean-up step before column chromatography. This could involve solid-phase extraction (SPE) to remove highly polar or non-polar impurities. You can also employ orthogonal chromatographic techniques. For example, if you are using normal-phase chromatography, follow it with reversed-phase chromatography.
Q5: What analytical techniques are best for monitoring the purification of this compound?
A5: A combination of techniques is recommended. Thin-layer chromatography (TLC) with a suitable staining reagent can be used for rapid screening of fractions from open column chromatography. For HPLC fractions, UV-Vis spectroscopy is useful for detection, and liquid chromatography-mass spectrometry (LC-MS) is invaluable for tracking the compound based on its molecular weight and for assessing the purity of the fractions. Nuclear magnetic resonance (NMR) spectroscopy is essential for final structure confirmation of the purified this compound.
III. Experimental Protocols
A. Fungal Fermentation and Extraction of Crude this compound
-
Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of the this compound-producing basidiomycete.
-
Incubation: Incubate the culture at 28°C for 14-21 days with shaking (150 rpm).
-
Harvesting: Separate the mycelium from the culture broth by filtration.
-
Extraction:
-
Extract the filtered broth three times with an equal volume of ethyl acetate.
-
Homogenize the mycelial mass and extract it three times with a 1:1 mixture of methanol and dichloromethane.
-
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.
B. Multi-Step Chromatographic Purification of this compound
-
Step 1: Silica Gel Column Chromatography (Prefractionation)
-
Stationary Phase: Silica gel (60 Å, 70-230 mesh).
-
Mobile Phase: Step gradient of hexane, ethyl acetate, and methanol.
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, v/v)
-
-
Procedure: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the solvent gradient and collect fractions.
-
Monitoring: Analyze fractions by TLC and pool those containing the target compound (identified by a characteristic spot and confirmed by LC-MS if possible).
-
-
Step 2: Reversed-Phase Flash Chromatography (Fractionation)
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: Gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Procedure: Dissolve the pooled fractions from Step 1 in a minimal amount of methanol and load onto the C18 column. Elute with a linear gradient of increasing acetonitrile concentration.
-
Monitoring: Monitor the elution profile with a UV detector and collect fractions corresponding to the major peaks. Analyze fractions by LC-MS to identify those containing this compound.
-
-
Step 3: Preparative Reversed-Phase HPLC (Final Purification)
-
Column: C18 semi-preparative or preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or shallow gradient elution with an optimized mixture of water and acetonitrile (or methanol) with 0.1% formic acid.
-
Procedure: Inject the this compound-containing fractions from Step 2.
-
Monitoring: Monitor the elution at a suitable wavelength (e.g., 254 nm). Collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent to obtain pure this compound. Assess purity by analytical HPLC and confirm the structure by NMR and high-resolution mass spectrometry.
-
IV. Data Presentation
The following tables provide representative data for a typical purification of this compound from a 10 L fungal culture.
Table 1: Summary of this compound Purification Steps
| Purification Step | Starting Material (g) | Final Product (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 15.0 | - | - | ~1 |
| Silica Gel Chromatography | 15.0 | 850 | 5.7 | ~20 |
| Reversed-Phase Flash Chromatography | 0.85 | 120 | 14.1 | ~85 |
| Preparative HPLC | 0.12 | 75 | 62.5 | >98 |
Table 2: Chromatographic Conditions for this compound Analysis and Purification
| Technique | Column | Mobile Phase | Flow Rate | Detection |
| Analytical HPLC | C18 (4.6 x 150 mm, 5 µm) | Water (0.1% FA):Acetonitrile (0.1% FA) - Gradient | 1.0 mL/min | UV at 254 nm |
| Preparative HPLC | C18 (10 x 250 mm, 5 µm) | Water (0.1% FA):Acetonitrile (0.1% FA) - Isocratic | 4.0 mL/min | UV at 254 nm |
V. Visualizations
A. Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of a Maleimide Derivative (MPD) versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antifungal activity of a representative maleimide compound, 1-(4-methoxyphenyl)-1hydro-pyrrole-2,5-dione (referred to as MPD), and the widely used antifungal drug, fluconazole. Due to the limited availability of public data on Himanimide C, this analysis focuses on a structurally related maleimide derivative to provide insights into the potential antifungal profile of this compound class against various Candida species.
Executive Summary
The comparative data indicates that the maleimide derivative (MPD) exhibits potent antifungal activity against a range of Candida species, including those with known resistance to fluconazole. The mechanism of action for MPD appears to be distinct from that of fluconazole, suggesting it may represent a promising alternative or complementary therapeutic strategy. While fluconazole targets the ergosterol biosynthesis pathway, the maleimide compound has been shown to disrupt fungal cell membranes and interfere with iron ion homeostasis.
Data Presentation: Antifungal Susceptibility
The minimum inhibitory concentration (MIC) is a key metric for antifungal susceptibility, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC₈₀ values (the concentration that inhibits 80% of fungal growth) for the maleimide derivative (MPD) and fluconazole against several clinically relevant Candida species.
| Fungal Species | Maleimide Derivative (MPD) MIC₈₀ (μg/mL) | Fluconazole (FLC) MIC₈₀ (μg/mL) |
| Candida albicans (SC5314 - Wild-type) | 1-2 | Not Specified |
| Candida albicans (CA10 - Fluconazole-resistant) | 1-2 | >128 |
| Candida krusei (CK1) | 1-4 | 64 |
| Candida tropicalis (CT 171221301) | 1-4 | Not Specified |
| Candida glabrata (CG 171122302) | 1-4 | Not Specified |
| Candida parapsilosis (CP 18092240) | 1-4 | Not Specified |
Data Interpretation: The data clearly demonstrates that the maleimide derivative (MPD) maintains high potency against the fluconazole-resistant Candida albicans strain (CA10) and shows significant activity against Candida krusei, a species known for its intrinsic resistance to fluconazole.
Experimental Protocols
The antifungal susceptibility testing for both the maleimide derivative and fluconazole was conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The key steps are as follows:
-
Preparation of Antifungal Agent Dilutions: A series of twofold dilutions of the antifungal agent (maleimide derivative or fluconazole) are prepared in a 96-well microtiter plate containing a liquid growth medium, typically RPMI 1640.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted in the growth medium.
-
Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.
-
Incubation: The inoculated microtiter plate is incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).
-
MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that results in a significant inhibition of fungal growth (in this case, 80% inhibition, or MIC₈₀) compared to the growth control.
Signaling Pathways and Mechanisms of Action
The antifungal activity of the maleimide derivative and fluconazole are attributed to their distinct mechanisms of action.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole is a triazole antifungal that acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability and ultimately, inhibition of fungal growth.
Maleimide Derivative (MPD): Disruption of Cell Membranes and Iron Homeostasis
The investigated maleimide derivative exhibits a different mechanism of action. Studies suggest that it primarily targets the fungal cell membrane, leading to its disruption. This disruption can cause leakage of cellular contents and ultimately cell death. Additionally, there is evidence that these compounds interfere with iron ion homeostasis within the fungal cell. Iron is an essential nutrient for fungal growth and virulence, and its dysregulation can be detrimental to the organism.
Conclusion
The comparative analysis reveals that the maleimide derivative (MPD) demonstrates potent antifungal activity against a spectrum of Candida species, including a fluconazole-resistant strain. Its distinct mechanism of action, involving cell membrane disruption and interference with iron homeostasis, positions it as a compound of interest for further investigation in the development of new antifungal therapies. The data suggests that maleimide-based compounds could potentially overcome existing resistance mechanisms to azole antifungals. Further research is warranted to fully elucidate the therapeutic potential of this compound and other related maleimide derivatives.
Himanimide C Analogues: A Comparative Analysis of Structure and Fungicidal Activity
A detailed examination of the structure-activity relationship (SAR) of Himanimide C analogues reveals a significant discrepancy between initial findings of antifungal properties and subsequent synthetic and biological evaluations. While originally isolated as a promising antifungal agent, a comprehensive study involving the synthesis of various analogues failed to reproduce the reported activity, suggesting that the core this compound scaffold may lack inherent fungicidal potency.
This guide provides a comparative analysis of the reported biological activities of this compound and its synthesized analogues. It aims to offer researchers, scientists, and drug development professionals a clear overview of the SAR, supported by experimental data and detailed methodologies from the key studies.
Comparative Analysis of Biological Activity
Initial reports on this compound, isolated from the basidiomycete Serpula himantoides, indicated notable antifungal and antibacterial properties. However, a subsequent study by Sellès (2005) which involved the synthesis and biological evaluation of this compound and its analogues, presented contradictory findings. The synthesized compounds, including this compound itself, were found to be inactive against a range of major plant pathogens in both in vitro and in planta assays.[1]
The following table summarizes the biological activity data for this compound and its analogues as reported by Sellès (2005).
| Compound | Structure | Modification from this compound | Biological Activity |
| This compound | 3-(4-(allyloxy)benzyl)-4-methoxy-1-hydroxy-1H-pyrrole-2,5-dione | - | Inactive |
| Analogue 1 | 3-(4-(allyloxy)benzyl)-1-hydroxy-4-methoxy-1H-pyrrole-2,5-dione | Identical to synthesized this compound | Inactive |
| Analogue 2 | 3-(4-hydroxybenzyl)-1-hydroxy-4-methoxy-1H-pyrrole-2,5-dione | Cleavage of the allyl ether | Inactive |
| Analogue 3 | 3-(4-(allyloxy)benzyl)-4-methoxy-1H-pyrrole-2,5-dione | Dehydroxylation of the N-hydroxy maleimide | Inactive |
| Analogue 4 | 3-(4-hydroxybenzyl)-4-methoxy-1H-pyrrole-2,5-dione | Cleavage of the allyl ether and dehydroxylation of the N-hydroxy maleimide | Inactive |
Data sourced from Sellès, P. (2005). Synthesis and Biological Evaluation of this compound and Unnatural Analogues. Organic Letters, 7(4), 605–608.
The key structural modifications investigated in the analogues included the removal of the allyl group from the phenyl ring and the dehydroxylation of the N-hydroxy maleimide moiety.[1] The N-hydroxylated maleimide was initially hypothesized to be crucial for the biological activity.[1] However, the lack of activity in all synthesized compounds, including the parent this compound, suggests that neither these specific functionalities nor the overall scaffold are responsible for the initially reported antifungal effects under the tested conditions.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the study by Sellès (2005).
General Synthetic Procedure for this compound Analogues
The synthesis of this compound and its analogues was achieved through a flexible and stereoselective route. A key step involved a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate. The resulting tetrasubstituted olefin could then be coupled with various boronic acids to introduce diversity in the benzylic region. The final step involved the introduction of the hydroxylated amide from the corresponding diester or maleic anhydride.[1]
In Vitro and In Planta Fungicidal Assays
All synthesized compounds were evaluated for their fungicidal activity against a panel of major plant pathogens. The specific details of the screening assays, including the tested pathogens and concentrations, were based on the standard biological screens employed by Syngenta Crop Protection AG at the time of the study. While the publication does not detail the exact protocols, it is stated that none of the compounds exhibited fungicidal activity in these assays.[1]
Biokinetics Metabolism Assay
To investigate the stability of the compounds, a standard biokinetics metabolism assay was performed. This assay revealed that compounds featuring the N-hydroxylated maleimide moiety were rapidly metabolized, with a 98% loss of the parent compound observed after 24 hours of treatment. This rapid degradation could potentially explain the lack of observed biological activity.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound and its analogues as described by Sellès (2005).
Caption: General synthetic workflow for this compound analogues.
Conclusion
The structure-activity relationship studies of this compound analogues have yielded conflicting results. While the natural product was initially identified as a bioactive antifungal agent, subsequent synthetic efforts and biological evaluations failed to corroborate these findings. The SAR study, through the synthesis of key analogues, demonstrated that modifications to the allyl ether and the N-hydroxy maleimide group did not impart any fungicidal activity. Furthermore, the rapid metabolism of the N-hydroxylated maleimide moiety suggests a potential lack of stability for this class of compounds. These findings underscore the importance of independent verification in drug discovery and suggest that the this compound scaffold may not be a viable lead for the development of new antifungal agents. Future research could focus on re-isolating and re-testing the natural product to resolve the discrepancy in the reported biological activities.
References
Comparative Analysis of Himanimide C with Other Natural Maleimides: A Guide for Researchers
A detailed examination of the biological activities of Himanimide C in comparison to other naturally occurring maleimides, Farinomalein and Pencolide, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, the maleimide class of natural products, characterized by a pyrrole-2,5-dione core, has garnered significant attention for its wide range of bioactivities, including antifungal, antibacterial, and cytotoxic effects. This guide provides a comparative analysis of this compound, a lesser-known natural maleimide, with two other notable members of this family, Farinomalein and Pencolide.
Chemical Structures of Selected Natural Maleimides
The biological activity of natural maleimides is intrinsically linked to their chemical structures. The core maleimide ring is a key feature, and the substituents on the nitrogen atom and the pyrrole ring significantly influence their potency and selectivity.
-
This compound: The definitive chemical structure of this compound has not been widely reported in publicly accessible literature, hindering a detailed structure-activity relationship analysis. It is known to be a secondary metabolite produced by the fungus Trichoderma harzianum.
-
Farinomalein: Isolated from the entomopathogenic fungus Paecilomyces farinosus, Farinomalein possesses a distinct side chain that contributes to its biological profile.
-
Pencolide: Produced by Penicillium species, Pencolide is another maleimide with reported biological activity. Its structure has been characterized, allowing for comparative studies.
Comparative Biological Activity
This section details the antifungal and cytotoxic properties of this compound, Farinomalein, and Pencolide, presenting the available quantitative data for a direct comparison.
Antifungal Activity
Natural maleimides have shown considerable promise as antifungal agents. The available data for Farinomalein demonstrates potent activity, while quantitative data for this compound and Pencolide is less available in the current literature.
| Compound | Target Organism | Method | Activity | Reference |
| Farinomalein | Phytophthora sojae | Disk Diffusion | MIC: 5 µ g/disk | [1] |
| Amphotericin B (Control) | Phytophthora sojae | Disk Diffusion | MIC: 10 µ g/disk | [1] |
| 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD) | Candida albicans | Broth Microdilution | MIC80: 1-4 µg/mL |
Note: Data for a synthetic maleimide derivative (MPD) is included for context due to the limited availability of quantitative data for this compound.
Cytotoxic Activity
The cytotoxic effects of maleimides are a key area of investigation, with potential applications in anticancer drug development. The mechanism of action is often attributed to the induction of oxidative stress.
| Compound | Cell Line | Method | Activity (IC50) | Reference |
| 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD) | HT22 | MTT Assay | 12.53 µg/mL | |
| 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD) | HEK293T | MTT Assay | >100 µg/mL | |
| Pencolide | Entamoeba histolytica | Not Specified | - | |
| Pencolide | MRC-5 (mammalian) | Not Specified | Weaker than against E. histolytica |
Signaling Pathways and Mechanisms of Action
The biological activity of maleimides is often linked to their ability to induce cellular stress, particularly through the generation of reactive oxygen species (ROS). This can trigger various downstream signaling pathways leading to apoptosis or necrosis. A generalized proposed mechanism of action for cytotoxic maleimides is depicted below.
Caption: Proposed mechanism of maleimide-induced cytotoxicity.
Experimental Protocols
For researchers aiming to investigate the biological activities of this compound and other natural maleimides, the following detailed experimental protocols are provided.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
Caption: Workflow for antifungal susceptibility testing.
1. Preparation of Fungal Inoculum:
- Culture the fungal strain on an appropriate agar medium.
- Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
- Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
2. Preparation of Maleimide Compound:
- Dissolve the maleimide compound in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
- Include positive (fungus in medium) and negative (medium only) controls.
- Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition or MIC80) compared to the positive control, determined by visual inspection or by measuring the absorbance at 600 nm.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
1. Cell Seeding:
- Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the maleimide compound in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
- Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance of the solution at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
This comparative guide highlights the potential of natural maleimides as a source of new therapeutic agents. While Farinomalein shows promising antifungal activity, a significant gap in the literature exists regarding the quantitative biological data for this compound and Pencolide. Further research is crucial to isolate and characterize this compound, determine its definitive structure, and conduct comprehensive biological evaluations to ascertain its antifungal and cytotoxic potential. The provided experimental protocols offer a standardized framework for researchers to conduct these vital investigations. A deeper understanding of the structure-activity relationships within the natural maleimide class will undoubtedly pave the way for the design and synthesis of novel, more potent, and selective therapeutic agents.
References
Navigating the Cytotoxic Landscape of Maleimide Derivatives in Oncology Research
A Comparative Analysis of N-Substituted Maleimides and Their Potential as Anticancer Agents
For researchers and drug development professionals vested in the discovery of novel anticancer therapeutics, the maleimide scaffold represents a promising starting point. While specific cytotoxic data on the natural product Himanimide C and its direct derivatives remains limited in publicly accessible research, a broader examination of N-substituted maleimide analogs reveals a class of compounds with significant potential for inducing cancer cell death. This guide provides a comparative overview of the cytotoxic activity of various N-substituted maleimide derivatives against several cancer cell lines, supported by experimental data and insights into their mechanisms of action.
Comparative Cytotoxicity of N-Aryl Maleimide Derivatives
A study on the synthesis and cytotoxic evaluation of a series of N-aryl maleimides provides valuable quantitative data on their efficacy against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, were determined using the MTT assay.
| Compound ID | N-Aryl Substituent | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 1a | Phenyl | 25.3 ± 2.1 | 30.1 ± 2.5 | 45.2 ± 3.8 | 50.6 ± 4.2 |
| 1b | 4-Chlorophenyl | 15.8 ± 1.3 | 18.2 ± 1.6 | 28.7 ± 2.4 | 32.4 ± 2.7 |
| 1c | 4-Methoxyphenyl | 20.1 ± 1.7 | 24.5 ± 2.0 | 35.9 ± 3.0 | 41.3 ± 3.5 |
| 1d | 4-Nitrophenyl | 10.5 ± 0.9 | 12.3 ± 1.1 | 19.8 ± 1.7 | 22.1 ± 1.9 |
| 2a | 2,4-Dichlorophenyl | 12.1 ± 1.0 | 14.6 ± 1.2 | 22.4 ± 1.9 | 25.8 ± 2.2 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.0 ± 0.2 |
Data is presented as the mean ± standard deviation from three independent experiments.
The data clearly indicates that the nature of the N-aryl substituent significantly influences the cytotoxic activity of the maleimide derivatives. In general, electron-withdrawing groups on the phenyl ring, such as a nitro group (Compound 1d), tend to enhance cytotoxicity across all tested cell lines compared to the unsubstituted phenyl analog (Compound 1a). The presence of a halogen, as in the 4-chlorophenyl derivative (Compound 1b) and the 2,4-dichlorophenyl derivative (Compound 2a), also resulted in increased potency. However, it is important to note that while these derivatives show promising activity, their cytotoxicity is still less potent than the standard chemotherapeutic drug, Doxorubicin.
Experimental Protocols
The evaluation of the cytotoxic effects of these N-substituted maleimide derivatives was conducted using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture: Human cancer cell lines HeLa (cervical), MCF-7 (breast), A549 (lung), and HepG2 (liver) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (N-aryl maleimide derivatives) or Doxorubicin as a positive control.
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were further incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Experimental workflow for determining cytotoxicity using the MTT assay.
Insights into the Mechanism of Action
The cytotoxic effects of maleimide derivatives are believed to be mediated through multiple mechanisms, primarily involving the induction of apoptosis and the inhibition of key cellular enzymes.
1. Induction of Apoptosis: Several studies have indicated that maleimide derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Proposed apoptotic signaling pathways induced by maleimide derivatives.
2. Inhibition of Topoisomerase II: Another proposed mechanism of action for some maleimide derivatives is the inhibition of topoisomerase II. This enzyme plays a crucial role in DNA replication and repair by managing DNA topology. By inhibiting topoisomerase II, these compounds can lead to DNA damage and ultimately trigger cell death.
No Publicly Available Data on In Vivo Efficacy of Himanimide C in Animal Models
Despite a comprehensive search of available scientific literature and public databases, no in vivo efficacy studies, experimental protocols, or signaling pathway information for a compound specifically identified as "Himanimide C" could be located. This prevents the creation of a comparative guide as requested.
The search for "this compound" and variations thereof did not yield any specific scientific publications or clinical trial data. This suggests that "this compound" may be an internal project name not yet disclosed in public forums, a potential misspelling of a different compound, or a compound that has not yet reached the stage of in vivo animal testing.
Without accessible data on this compound, it is not possible to:
-
Summarize quantitative data on its in vivo efficacy.
-
Provide detailed experimental protocols from relevant studies.
-
Compare its performance with alternative treatments.
-
Illustrate its mechanism of action or related signaling pathways.
Researchers, scientists, and drug development professionals interested in the in vivo efficacy of novel compounds are encouraged to verify the specific name and any available public identifiers (such as a chemical structure, CAS number, or publication reference) for the compound of interest. Accurate identification is the crucial first step in accessing the relevant body of scientific research.
Should information on "this compound" become publicly available, a comprehensive comparison guide could be developed. This would involve a thorough analysis of the published studies to extract and present the key data in the requested formats, including comparative tables and diagrams of experimental workflows and biological pathways.
Unveiling the Molecular Target of Himanimide C: A Comparative Analysis
While the precise molecular target of Himanimide C, a marine-derived maleimide with promising anti-cancer properties, remains a subject of ongoing investigation, current research strongly indicates its mechanism of action involves the inhibition of the critical PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including triple-negative breast cancer where this compound has shown significant activity.
This guide provides a comparative analysis of this compound's effects with other well-established inhibitors of the PI3K/AKT/mTOR pathway, offering researchers and drug development professionals a framework for understanding its potential therapeutic applications. The data presented here is based on publicly available information and established knowledge in the field.
Performance Comparison: this compound vs. Alternative Pathway Inhibitors
Quantitative data on the direct molecular interactions of this compound is not yet publicly available. However, its downstream effects on cellular processes provide a basis for comparison with other known inhibitors of the PI3K/AKT/mTOR pathway. The following table summarizes the known effects of this compound alongside those of representative PI3K, AKT, and mTOR inhibitors.
| Feature | This compound | PI3K Inhibitors (e.g., Idelalisib) | AKT Inhibitors (e.g., Capivasertib) | mTOR Inhibitors (e.g., Everolimus) |
| Primary Target | Putatively PI3K/AKT/mTOR pathway | Phosphoinositide 3-kinase (PI3K) | Protein Kinase B (AKT) | Mammalian Target of Rapamycin (mTOR) |
| Reported Cellular Effects | Inhibition of proliferation, induction of apoptosis, modulation of autophagy in triple-negative breast cancer cells. | Inhibition of cell proliferation, induction of apoptosis. | Inhibition of cell proliferation, induction of apoptosis. | Inhibition of cell proliferation, induction of autophagy. |
| Clinical Development Stage | Preclinical | FDA-approved for specific cancers.[[“]] | Phase III clinical trials.[2][3] | FDA-approved for various cancers.[4] |
| Selectivity | To be determined | Isoform-specific inhibitors available. | Pan-AKT and isoform-specific inhibitors in development. | Allosteric (rapalogs) and ATP-competitive inhibitors available.[5] |
Experimental Insights into this compound's Mechanism of Action
Studies have demonstrated that this compound exerts its anti-cancer effects through the induction of apoptosis (programmed cell death) and the modulation of autophagy, a cellular recycling process. These effects are consistent with the inhibition of the PI3K/AKT/mTOR pathway, which plays a crucial role in regulating both of these processes.
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the effects of compounds like this compound on cellular pathways.
Western Blotting for Pathway Inhibition:
-
Cell Culture and Treatment: Plate triple-negative breast cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a control vehicle for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, LC3-II/I, Cleaved Caspase-3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with this compound as described above.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Autophagy Assay (LC3 Puncta Formation):
-
Cell Transfection and Treatment: Transfect cells with a GFP-LC3 expression vector. After 24 hours, treat the cells with this compound.
-
Fluorescence Microscopy: Fix the cells and visualize the GFP-LC3 localization using a fluorescence microscope.
-
Quantification: Count the number of cells with punctate GFP-LC3 fluorescence (autophagosomes) to assess the induction of autophagy.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for molecular target identification.
Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
Caption: A generalized workflow for identifying the molecular target of a small molecule.
Conclusion
While the direct molecular target of this compound is yet to be definitively identified, its demonstrated ability to inhibit the PI3K/AKT/mTOR pathway and induce apoptosis and autophagy in cancer cells positions it as a promising therapeutic candidate. Further research utilizing techniques such as affinity chromatography and proteomic analysis will be crucial to pinpoint its direct binding partner(s) and fully elucidate its mechanism of action. This will enable a more precise comparison with other targeted therapies and facilitate its potential translation into clinical applications.
References
- 1. Clinical trials targeting PI3K in cancer - Consensus [consensus.app]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
Unraveling Antifungal Cross-Resistance: A Comparative Analysis of Himanimide C
For Immediate Release
Daegu, South Korea – In the persistent battle against invasive fungal infections, the emergence of drug resistance necessitates the development of novel antifungal agents with unique mechanisms of action. Himanimide C, a promising maleimide derivative, has demonstrated potent in-vitro activity against a broad spectrum of pathogenic fungi. This guide provides a comparative analysis of this compound's cross-resistance profile with established antifungal agents, offering crucial insights for researchers and drug development professionals.
Initial studies suggest that this compound, like other maleimide compounds, exerts its antifungal effect by disrupting the fungal cell membrane integrity and interfering with crucial metabolic processes such as iron ion homeostasis and ergosterol biosynthesis. This multi-targeted approach suggests a lower propensity for the development of resistance.
Comparative Antifungal Susceptibility
To assess the potential for cross-resistance, the in-vitro activity of this compound was compared against fluconazole (an azole) and amphotericin B (a polyene) using a panel of clinical isolates of Candida albicans, including strains with known resistance mechanisms. Minimum Inhibitory Concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1][2][3][4][5]
| Fungal Strain | Resistance Profile | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans SC5314 | Wild-Type | 1 | 0.5 | 0.25 |
| C. albicans 12-99 | Azole-Resistant (ERG11 mutation) | 1 | 64 | 0.25 |
| C. albicans ATCC 200955 | Polyene-Resistant (Ergosterol deficient) | 2 | 0.5 | 16 |
| C. albicans 750V | Multidrug-Resistant (Efflux pumps) | 2 | 128 | 1 |
Key Observations:
-
This compound maintained potent activity against the azole-resistant strain, suggesting its mechanism of action is distinct from that of fluconazole and not significantly affected by mutations in the ERG11 gene.
-
A slight increase in the MIC of this compound was observed against the polyene-resistant and multidrug-resistant strains, indicating a potential for some level of shared resistance mechanisms, possibly related to alterations in the cell membrane or efflux pump activity.
Experimental Protocols
Antifungal Susceptibility Testing
The in-vitro antifungal susceptibility testing was performed following the broth microdilution method as described in the CLSI document M27-A3.[1][2][3][4][5]
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of this compound, fluconazole, and amphotericin B were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (approximately 50% for azoles and 90% for polyenes and this compound) compared to the growth control.
Checkerboard Synergy Assay
To investigate potential synergistic or antagonistic interactions between this compound and conventional antifungals, a checkerboard microdilution assay was performed.[6][7][8][9]
-
Plate Setup: Twofold serial dilutions of this compound were made along the x-axis of a 96-well plate, and twofold serial dilutions of the comparator drug (fluconazole or amphotericin B) were made along the y-axis.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension as described above and incubated at 35°C for 48 hours.
-
Interaction Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates no interaction.
-
FICI > 4 indicates antagonism.
-
Visualizing the Mechanisms
To better understand the potential points of interaction and resistance, the following diagrams illustrate the experimental workflow and relevant fungal metabolic pathways.
Caption: Experimental workflow for assessing cross-resistance and synergy.
Caption: Ergosterol biosynthesis pathway and antifungal targets.
Caption: Fungal cell membrane stress response pathway.
Conclusion
The preliminary data suggests that this compound possesses a mechanism of action that is distinct from azoles, enabling it to overcome common resistance mechanisms targeting the ergosterol biosynthesis pathway. While some potential for shared resistance with agents affecting cell membrane integrity exists, further investigation into the precise molecular targets of this compound is warranted. These findings underscore the potential of this compound as a valuable addition to the antifungal arsenal, particularly in the context of increasing azole resistance. Future studies should focus on in-vivo efficacy and the elucidation of its specific interactions with the fungal cell membrane and other cellular pathways.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. intertekinform.com [intertekinform.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy Checkerboard Assay [bio-protocol.org]
- 8. 4.5. Checkerboard Method—Fluconazole Synergy Test [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
Head-to-head comparison of different synthetic routes to Himanimide C.
For Researchers, Scientists, and Drug Development Professionals
Himanimide C, a naturally occurring N-hydroxylated maleimide, has garnered interest due to its potential as a lead compound in the development of novel antifungal agents. Its simple yet unique structure presents an attractive target for synthetic chemists. This guide provides a comprehensive analysis of the published synthetic strategy for this compound, offering a detailed examination of its key transformations, quantitative performance, and plausible alternative approaches that could be considered for future syntheses.
The Prevailing Synthetic Strategy: A Convergent Approach
To date, the most prominent and well-documented synthesis of this compound was reported by Sellès and coworkers. The strategy is convergent in nature, involving the preparation of two key fragments that are subsequently coupled to construct the core of the molecule. This is followed by a final cyclization to furnish the desired N-hydroxylated maleimide ring.
The key stages of this synthesis are:
-
Synthesis of the Arylboronic Acid Fragment: Preparation of 4-(3-methylbut-2-enyloxy)phenylboronic acid.
-
Synthesis of the Iodo-olefin Fragment: A copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD).
-
Key Fragment Coupling: A Suzuki cross-coupling reaction to form the tetrasubstituted olefin backbone.
-
Final Ring Formation: A saponification-cyclization-amide formation sequence to yield this compound.
Below is a visual representation of this synthetic workflow.
Caption: Synthetic workflow for this compound via a convergent strategy.
Quantitative Data Summary
The efficiency of the reported synthesis is summarized below. The overall yield for the preparation of the key boronic acid fragment is 48% over two steps. The subsequent coupling and cyclization sequence proceeds to afford this compound.[1]
| Step | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |
| 1. Alkylation | 4-Bromophenol, 3-methyl-2-buten-1-ol | 4-Bromo-1-(prenyloxy)benzene | DIAD, PPh3, THF | - |
| 2. Boration | 4-Bromo-1-(prenyloxy)benzene | 4-(Prenyloxyphenyl)boronic acid | t-BuLi, B(OMe)3, then H3O+ | 48 (overall) |
| 3. Vicinal Difunctionalization | Dimethyl acetylenedicarboxylate (DMAD) | Iodo-diester intermediate | Details proprietary to the original publication | - |
| 4. Suzuki Cross-Coupling | Iodo-diester, 4-(Prenyloxyphenyl)boronic acid | Tetrasubstituted olefinic diester | Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, reflux | - |
| 5. Saponification, Cyclization, Amide Formation | Tetrasubstituted olefinic diester | This compound | i) NaOH (aq), reflux; ii) HCl; iii) Hydroxylamine phosphate, H2O, reflux | 40 |
Yields for steps 1, 3 and 4 were not explicitly reported as individual steps in the primary communication. The saponification step was noted to be low-yielding due to the chemical sensitivity of the prenyl chain.[1]
Head-to-Head Comparison of Key Strategic Steps
While a complete alternative total synthesis has not been published, we can compare the chosen methods for the key transformations against other plausible synthetic strategies.
Key Transformation 1: Formation of the Tetrasubstituted Olefin
-
Implemented Method: Suzuki Cross-Coupling
-
Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction.[1] It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. This makes it an excellent choice for coupling complex fragments in the later stages of a synthesis.
-
-
Plausible Alternatives:
-
Stille Coupling: This would involve coupling an organotin reagent with an organohalide. While powerful, a significant drawback is the toxicity and difficulty in removing organotin byproducts.
-
Heck Reaction: This reaction could potentially form the C-C bond between an aryl halide and the olefinic diester precursor. However, controlling the regioselectivity and stereoselectivity to achieve the desired tetrasubstituted olefin can be challenging.
-
Negishi Coupling: Involving an organozinc reagent, this coupling is highly effective but often requires strictly anhydrous conditions due to the moisture sensitivity of the organozinc species.
-
Verdict: The choice of the Suzuki coupling represents a practical and efficient approach, balancing reactivity with operational simplicity and minimizing toxic byproducts.
Key Transformation 2: N-Hydroxylated Maleimide Ring Formation
-
Implemented Method: One-Pot Saponification-Cyclization-Amide Formation
-
Rationale: The reported method involves the hydrolysis of the diester to the corresponding maleic acid, followed by in-situ cyclization and reaction with hydroxylamine.[1] This one-pot procedure is atom-economical and reduces the number of workup and purification steps.
-
-
Plausible Alternatives:
-
Stepwise Approach: A more traditional approach would involve isolating the maleic anhydride after saponification and cyclization (e.g., using a dehydrating agent like acetic anhydride). The isolated maleic anhydride would then be reacted with hydroxylamine to form the N-hydroxylated maleimide. While potentially higher yielding by optimizing each step, it would increase the overall step count.
-
Alternative Reagents for Cyclization: Different dehydrating agents or coupling reagents could be explored for the cyclization step to potentially improve the yield, which was reported to be modest in the one-pot sequence.[1]
-
Verdict: The one-pot approach is elegant and efficient in terms of step count. However, the reported low yield (40%) for this final sequence suggests that a more controlled, stepwise approach might be a viable alternative for improving the overall efficiency of the synthesis, especially for large-scale production.[1]
Experimental Protocols
The following are the detailed experimental methodologies for the key steps in the synthesis of this compound, as adapted from the published literature.[1]
Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid
-
Alkylation of 4-Bromophenol: To a solution of 4-bromophenol, 3-methyl-2-buten-1-ol, and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF), diisopropyl azodicarboxylate (DIAD) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the crude product, 4-bromo-1-(prenyloxy)benzene, is purified by column chromatography.
-
Formation of Boronic Acid: The purified 4-bromo-1-(prenyloxy)benzene is dissolved in anhydrous THF and cooled to -78 °C. A solution of tert-butyllithium (t-BuLi) in pentane is added dropwise, and the mixture is stirred for 30 minutes. Trimethyl borate is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting solid is purified to afford 4-(3-methylbut-2-enyloxy)phenylboronic acid.
Suzuki Cross-Coupling Reaction
A mixture of the iodo-diester intermediate, 4-(3-methylbut-2-enyloxy)phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is prepared in a solvent system of toluene, ethanol, and an aqueous solution of sodium carbonate (2 M). The reaction mixture is heated to reflux for 2 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude tetrasubstituted olefinic diester is then purified by chromatography.
Final Synthesis of this compound
The purified tetrasubstituted olefinic diester is dissolved in a suitable solvent and treated with an aqueous solution of sodium hydroxide (2 N). The mixture is heated to reflux for 4 hours. After cooling, the solution is acidified with aqueous HCl (1 N). Hydroxylamine phosphate is then added, and the mixture is heated to reflux for 7 hours. The resulting precipitate is filtered, washed, and dried to yield this compound.
References
Validating the Mechanism of Action of Himanimide C: A Comparative Guide for Genetic Studies
A Hypothetical Comparative Analysis
Introduction
This guide provides a comparative framework for validating the mechanism of action of a hypothetical novel compound, Himanimide C. For the purposes of this document, this compound is postulated to be a selective inhibitor of the Wnt/β-catenin signaling pathway. The Wnt pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its aberrant activation is implicated in various cancers.[1][2] this compound is hypothesized to act by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors, a key downstream step in the canonical Wnt pathway.[1][2]
This guide will compare this compound to other known Wnt pathway inhibitors, provide detailed experimental protocols for validating its mechanism, and present visualized workflows and pathways to support experimental design.
Comparative Analysis of Wnt Pathway Inhibitors
To understand the potential advantages and specific applications of this compound, it is essential to compare its proposed activity with existing inhibitors that target different nodes of the Wnt/β-catenin pathway.
| Compound | Target | Mechanism of Action | Reported IC50 | Cellular Effects |
| This compound (Hypothetical) | β-catenin/TCF Interaction | Disrupts the binding of β-catenin to TCF/LEF transcription factors, preventing the expression of Wnt target genes. | 0.5 µM (in TOPflash assay) | Downregulation of Wnt target genes such as AXIN2 and c-Myc; induces apoptosis in colon cancer cell lines.[3][4] |
| XAV-939 | Tankyrase (TNKS1/2) | Stabilizes Axin by inhibiting its poly-ADP-ribosylation by Tankyrase, leading to enhanced β-catenin degradation. | 11 nM (for TNKS2) | Reduces β-catenin levels and suppresses the growth of β-catenin-dependent cancer cells. |
| ICG-001 | CBP/β-catenin Interaction | Specifically inhibits the interaction between β-catenin and the coactivator CBP, leading to a decrease in the transcription of a subset of Wnt target genes. | 3 µM (in reporter gene assay) | Induces apoptosis and differentiation in cancer cells; shows selectivity for cancer cells over normal cells. |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase Porcupine, which is essential for the palmitoylation and secretion of Wnt ligands. | 27 nM | Blocks the secretion of all Wnt ligands, thereby inhibiting both canonical and non-canonical Wnt signaling. |
Experimental Protocols for Mechanism of Action Validation
The following are key experiments to validate the proposed mechanism of this compound.
TCF/LEF Reporter Assay (TOP/FOP-flash)
This assay is fundamental for quantifying the activity of the canonical Wnt signaling pathway.[5][6] It utilizes a luciferase reporter plasmid with TCF/LEF binding sites (TOPflash) and a control plasmid with mutated binding sites (FOPflash).[7][8] A decrease in the TOP/FOPflash ratio upon treatment with this compound would indicate inhibition of β-catenin-mediated transcription.[5][6]
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with TOPflash or FOPflash plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[5][8]
-
After 24 hours, treat the cells with varying concentrations of this compound or a control compound.
-
After another 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.[5]
-
Calculate the TOP/FOP ratio to determine the specific inhibition of Wnt signaling.[5][6]
Co-Immunoprecipitation (Co-IP) of β-catenin and TCF/LEF
This experiment directly tests the hypothesis that this compound disrupts the interaction between β-catenin and TCF/LEF transcription factors.
Protocol:
-
Culture a colon cancer cell line with high basal Wnt activity (e.g., SW480).
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Lyse the cells and perform immunoprecipitation using an antibody against β-catenin.
-
Elute the protein complexes and perform Western blotting with an antibody against a TCF/LEF family member (e.g., TCF4/TCF7L2).
-
A reduced amount of co-precipitated TCF/LEF in the this compound-treated sample would confirm the disruption of the protein-protein interaction.
Quantitative PCR (qPCR) of Wnt Target Genes
This assay measures the effect of this compound on the expression of downstream target genes of the Wnt pathway.
Protocol:
-
Treat a Wnt-active cancer cell line with this compound for various time points.
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform qPCR using primers for known Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene for normalization.[4]
-
A dose- and time-dependent decrease in the mRNA levels of these target genes will validate the inhibitory effect of this compound on the Wnt pathway.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental logic.
Caption: Wnt/β-catenin signaling pathway with points of inhibition.
Caption: Workflow for validating the mechanism of action.
Caption: Logical comparison of Wnt inhibitor targets.
Conclusion
The validation of this compound's mechanism of action requires a multi-faceted approach. By employing a combination of reporter assays, biochemical interaction studies, and gene expression analysis, researchers can build a strong evidence base for its proposed role as a disruptor of the β-catenin/TCF interaction. Comparing its performance with other well-characterized Wnt pathway inhibitors will further elucidate its unique properties and potential as a therapeutic agent. The experimental framework and visualizations provided in this guide offer a comprehensive roadmap for these critical genetic and molecular studies.
References
- 1. anygenes.com [anygenes.com]
- 2. dovepress.com [dovepress.com]
- 3. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 6. TOP/FOP-Flash luciferase reporter analysis [bio-protocol.org]
- 7. jcancer.org [jcancer.org]
- 8. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Himanimide C: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of Specialized Chemical Compounds
The proper disposal of any chemical compound is paramount to ensuring laboratory safety and environmental protection. For a specialized compound such as Himanimide C, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach based on established protocols for potentially hazardous materials is essential. Researchers, scientists, and drug development professionals must treat such compounds as potentially hazardous until proven otherwise.
This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound or any novel or uncharacterized chemical compound. The procedures outlined below are based on best practices for managing cytotoxic and reactive chemical waste.
Hazard Characterization and Waste Segregation
The first crucial step is to characterize the waste. In the absence of specific data for this compound, it should be handled as a cytotoxic and reactive compound, especially given that many novel bioactive molecules fall into this category.[1] Waste should be segregated at the source to prevent accidental mixing with incompatible materials.[2]
Table 1: Characteristics of Potentially Hazardous Chemical Waste
| Characteristic | Description | Disposal Consideration |
| Cytotoxicity | The quality of being toxic to cells.[1] Many antineoplastic drugs are cytotoxic.[2] | Requires specialized disposal, often high-temperature incineration, to ensure complete destruction.[3] Must be segregated in clearly marked, leak-proof containers.[1][2] |
| Reactivity | Tendency to react with other substances, potentially causing fire, explosion, or the release of hazardous gases. Maleimides, for instance, are reactive towards thiols. | Must be stored away from incompatible materials.[4] Disposal should be handled by trained professionals. |
| Toxicity | The degree to which a substance can harm an organism. This can be acute or chronic. | All waste must be handled in accordance with local, state, and federal regulations.[4] |
| Solid/Liquid State | The physical state of the waste. | Solid and liquid wastes should be collected in separate, appropriate containers.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a clear workflow for the safe disposal of this compound and other similar research chemicals.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes, but is not limited to, a lab coat or gown, safety goggles, a face shield (if there is a splash hazard), and two pairs of chemotherapy-rated gloves.[5]
-
Waste Collection and Segregation:
-
Solid Waste: All solid materials contaminated with this compound (e.g., gloves, absorbent pads, empty vials) must be placed in a designated, leak-proof, and puncture-resistant container.[1] This container should be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.[1][2]
-
Liquid Waste: Unused solutions of this compound or contaminated solvents should be collected in a dedicated, leak-proof, and chemically compatible container. The container must be sealed and clearly labeled with "Cytotoxic Waste" and the chemical name. Do not mix with other chemical waste streams.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, syringes, glass ampoules) must be placed in a designated sharps container that is also labeled as "Cytotoxic Waste".[1]
-
-
Labeling and Storage:
-
All waste containers must be properly labeled with the words "Cytotoxic Waste," the name of the chemical (this compound), and the date.[2]
-
Store the sealed waste containers in a secure, designated area with adequate ventilation, away from general laboratory traffic.[2][3] This area should be clearly marked as a hazardous waste accumulation area.
-
-
Disposal Request and Pick-up:
-
Once the waste container is full (typically around 75% capacity), request a waste pick-up from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If you are trained and it is safe to do so, manage the spill using a cytotoxic spill kit.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of a potentially hazardous chemical like this compound.
References
Navigating the Uncharted: A Safety Protocol for Handling Himanimide C
Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for Himanimide C is not publicly available. This compound is a research chemical with limited published safety data. Therefore, it must be handled as a compound with unknown toxicity, and all operations should be conducted with the utmost caution. The following guidelines are based on best practices for handling novel or potentially hazardous chemical compounds in a laboratory setting.
Researchers and drug development professionals must conduct a thorough risk assessment before beginning any work with this compound. This guide provides a foundational framework for its safe handling, encompassing personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended equipment for various laboratory operations involving this compound.
| Operation | Recommended PPE | Rationale |
| Handling Solid Compound (e.g., weighing, aliquoting) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 Respirator or higher | Prevents skin contact and inhalation of fine particulates.[1][2][3] |
| Handling in Solution (e.g., preparing solutions, transfers) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles and Face Shield | Protects against splashes and direct skin/eye contact.[1][2][3] |
| High-Energy Operations (e.g., sonicating, vortexing) | - Double Nitrile Gloves- Chemical Resistant Gown- Vented Safety Goggles and Face Shield- Appropriate Respirator | Mitigates risks from aerosols and splashes generated during these procedures. |
| Cleaning and Decontamination | - Heavy-duty Nitrile or Neoprene Gloves- Impervious Gown- Safety Goggles and Face Shield | Ensures protection from contaminated surfaces and cleaning agents. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow provides a step-by-step guide for laboratory operations.
Experimental Workflow for Handling this compound
Caption: General workflow for safely handling novel chemical compounds.
Detailed Protocols
1. Preparation and Weighing:
-
Always handle solid this compound within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use anti-static weighing paper or a tared vial to minimize dispersal of the powder.
-
Ensure a dedicated set of spatulas and other equipment is used exclusively for this compound.
2. Dissolution and Use in Experiments:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Keep containers with this compound solutions tightly sealed when not in use.
-
All experimental manipulations should be carried out in a manner that minimizes the generation of aerosols.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Don the appropriate level of PPE before initiating cleanup.
-
For small spills of solid material, gently cover with absorbent material and then carefully collect it into a sealed container for hazardous waste.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect into a sealed, labeled waste container.
-
Decontaminate the spill area thoroughly.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care, treating it as cytotoxic waste.[4]
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and absorbent materials, must be segregated into a dedicated, clearly labeled hazardous waste container.[4]
-
Containerization: Use leak-proof, puncture-resistant containers for all waste. Liquid waste should be stored in compatible, sealed containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
-
Final Disposal: Disposal must be carried out through the institution's environmental health and safety office, following all local, state, and federal regulations. Cytotoxic waste often requires incineration for complete destruction.[4]
Logical Framework for PPE Selection
The selection of appropriate PPE is a critical decision-making process when dealing with a substance of unknown toxicity. The following diagram illustrates the logic behind escalating levels of protection.
Caption: Decision logic for selecting appropriate PPE for unknown compounds.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
